molecular formula C12H23NO6 B15546457 N-5-Carboxypentyl-deoxymannojirimycin

N-5-Carboxypentyl-deoxymannojirimycin

Cat. No.: B15546457
M. Wt: 277.31 g/mol
InChI Key: KTNVTDIFZTZBJY-QCZKYFFMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-5-Carboxypentyl-deoxymannojirimycin is a useful research compound. Its molecular formula is C12H23NO6 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H23NO6

Molecular Weight

277.31 g/mol

IUPAC Name

6-[(2R,3S,4S,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid

InChI

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11+,12+/m1/s1

InChI Key

KTNVTDIFZTZBJY-QCZKYFFMSA-N

Origin of Product

United States

Foundational & Exploratory

N-5-Carboxypentyl-deoxymannojirimycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on a Key Affinity Ligand for Glycobiology Research

Abstract

N-5-Carboxypentyl-deoxymannojirimycin is a synthetic derivative of the potent α-mannosidase inhibitor, 1-deoxymannojirimycin (B1202084) (DMJ). This modification introduces a five-carbon carboxylic acid chain to the nitrogen atom of the iminosugar ring, transforming the inhibitor into a versatile tool for biochemical research. The primary application of this compound is as a high-affinity ligand in the preparation of affinity chromatography resins. These resins are instrumental in the purification of mannosidases, a class of enzymes crucial for the processing of N-linked glycans on glycoproteins. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action as inferred from its parent compound, and detailed protocols for its application in enzyme purification and inhibition assays. This document is intended for researchers, scientists, and drug development professionals working in the fields of glycobiology, enzymology, and protein biochemistry.

Introduction

N-linked glycosylation is a fundamental post-translational modification that profoundly impacts protein folding, trafficking, and function. The maturation of N-glycans is a highly regulated process involving the sequential removal and addition of monosaccharide units by a suite of glycosidases and glycosyltransferases. Among the key enzymes in this pathway are the α-mannosidases, which catalyze the trimming of mannose residues from the nascent glycan chain in the endoplasmic reticulum and Golgi apparatus.

1-Deoxymannojirimycin (DMJ), an iminosugar analog of mannose, is a well-characterized inhibitor of class I α-1,2-mannosidases. Its ability to halt the N-glycan processing pathway has made it an invaluable tool for studying the roles of specific glycan structures in cellular processes and for the development of therapeutics for diseases such as viral infections and cancer.

This compound builds upon the inhibitory core of DMJ by incorporating a linker arm suitable for covalent attachment to a solid support. This functionalization, while potentially slightly altering its inhibitory potency, enables its use in affinity chromatography for the specific isolation and purification of mannosidase enzymes.

Physicochemical Properties and Synthesis

This compound is the N-alkylated derivative of 1-deoxymannojirimycin. The introduction of the carboxypentyl group increases the molecular weight and alters the polarity of the parent molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₃NO₆
Molecular Weight 277.31 g/mol
CAS Number 104154-10-1 (for hydrochloride salt)
Appearance Typically a white to off-white solid
Solubility Soluble in water and polar organic solvents
Synthesis of this compound

A likely synthetic route to this compound involves the reductive amination of 1-deoxymannojirimycin with a 6-oxohexanoic acid derivative, followed by purification. A general, plausible synthesis workflow is outlined below.

G cluster_synthesis Synthesis Workflow DMJ 1-Deoxymannojirimycin Imine Schiff Base Intermediate DMJ->Imine Reaction with Keto_acid 6-Oxohexanoic Acid Keto_acid->Imine Product N-5-Carboxypentyl- deoxymannojirimycin Imine->Product Reduction Reducing_agent Reducing Agent (e.g., NaBH₃CN) Reducing_agent->Product Purification Purification (e.g., Ion-exchange chromatography) Product->Purification Final_Product Purified Product Purification->Final_Product

A plausible synthetic workflow for this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is predicated on the inhibitory properties of its 1-deoxymannojirimycin core. DMJ is a potent and specific inhibitor of class I α-1,2-mannosidases, which are key enzymes in the N-glycan processing pathway.

Inhibition of α-Mannosidases

Table 2: Inhibitory Constants (Ki) of 1-Deoxymannojirimycin against various α-Mannosidases

EnzymeSourceKi (µM)
α-MannosidaseJack Bean1.4
α-Mannosidase IMung Bean0.07
α-Mannosidase IIRat Liver Golgi>1000

Note: These values are for the parent compound, 1-deoxymannojirimycin, and serve as a reference.

Role in the N-Glycan Processing Pathway

N-linked glycosylation commences in the endoplasmic reticulum with the transfer of a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains. This precursor undergoes extensive trimming by glycosidases. α-Mannosidase I in the ER and early Golgi is responsible for the removal of specific mannose residues. Inhibition of this enzyme by deoxymannojirimycin and its derivatives leads to the accumulation of high-mannose N-glycans on glycoproteins.

G cluster_pathway N-Glycan Processing Pathway Glc3Man9 Glc₃Man₉GlcNAc₂ Man9 Man₉GlcNAc₂ Glc3Man9->Man9 Glucose trimming Man8 Man₈GlcNAc₂ Man9->Man8 Mannose trimming Man5 Man₅GlcNAc₂ Man8->Man5 Mannose trimming Complex_glycans Complex/Hybrid N-glycans Man5->Complex_glycans Processing Glucosidase_I_II Glucosidase I/II Glucosidase_I_II->Man9 ER_Mannosidase_I ER α-Mannosidase I ER_Mannosidase_I->Man8 Golgi_Mannosidase_I Golgi α-Mannosidase I Golgi_Mannosidase_I->Man5 Further_processing Further Processing (Mannosidase II, etc.) Further_processing->Complex_glycans Inhibitor N-5-Carboxypentyl- deoxymannojirimycin Inhibitor->Golgi_Mannosidase_I Inhibits

Inhibition of Golgi α-Mannosidase I by this compound.

Experimental Protocols

Preparation of an this compound Affinity Resin

This protocol describes the covalent coupling of this compound to an amine-functionalized agarose (B213101) resin (e.g., NHS-activated Sepharose) for the creation of an affinity chromatography matrix.

Materials:

  • This compound

  • NHS-activated agarose resin

  • Coupling buffer (e.g., 0.1 M MOPS, 0.5 M NaCl, pH 7.5)

  • Blocking buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Wash buffer (e.g., PBS)

  • Reaction vessel

Procedure:

  • Resin Preparation: Wash the NHS-activated agarose resin with ice-cold 1 mM HCl according to the manufacturer's instructions to remove preservatives.

  • Ligand Solubilization: Dissolve this compound in the coupling buffer to a final concentration of 1-10 mg/mL.

  • Coupling Reaction: Immediately mix the washed resin with the ligand solution in a reaction vessel. Gently agitate the slurry at room temperature for 1-2 hours or overnight at 4°C.

  • Blocking: Pellet the resin by centrifugation and discard the supernatant. Add the blocking buffer to the resin and incubate for 1-2 hours at room temperature to block any remaining active groups.

  • Washing: Wash the resin extensively with wash buffer to remove non-covalently bound ligand and blocking agent.

  • Storage: Store the affinity resin in a suitable buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

G cluster_workflow Affinity Resin Preparation Workflow start Start wash_resin Wash NHS-activated agarose resin start->wash_resin dissolve_ligand Dissolve N-5-Carboxypentyl- deoxymannojirimycin in coupling buffer wash_resin->dissolve_ligand couple Couple ligand to resin dissolve_ligand->couple block Block unreacted sites couple->block wash_final Wash the affinity resin block->wash_final store Store the resin wash_final->store end End store->end

Workflow for the preparation of an affinity chromatography resin.
α-Mannosidase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of this compound against α-mannosidase using a chromogenic substrate.

Materials:

  • Purified α-mannosidase

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0)

  • Substrate: p-nitrophenyl-α-D-mannopyranoside (pNP-Man)

  • This compound (inhibitor)

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of α-mannosidase in assay buffer. Prepare a series of dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 10 µL of the inhibitor dilution (or buffer for control), and 20 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the pNP-Man substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Applications in Drug Development and Research

The primary utility of this compound lies in its application for the affinity purification of mannosidases. Purified mannosidases are essential for:

  • Structural and Mechanistic Studies: High-resolution crystal structures and detailed kinetic analyses of mannosidases provide insights into their catalytic mechanisms and substrate specificities.

  • High-Throughput Screening: Purified enzymes are used in high-throughput screening campaigns to identify novel mannosidase inhibitors.

  • Diagnostic and Therapeutic Development: Understanding the role of mannosidases in disease can lead to the development of new diagnostic markers and therapeutic strategies.

Furthermore, by using this compound immobilized on a solid support, researchers can investigate the interactome of mannosidases, identifying potential binding partners and regulatory proteins.

Conclusion

This compound represents a key reagent for researchers in the field of glycobiology. Its ability to be immobilized while retaining the inhibitory properties of its deoxymannojirimycin core makes it an invaluable tool for the purification and study of mannosidases. A deeper understanding of these enzymes, facilitated by tools such as this compound, is critical for unraveling the complexities of N-linked glycosylation and for the development of novel therapeutic interventions for a range of human diseases.

An In-depth Technical Guide to N-5-Carboxypentyl-deoxymannojirimycin: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-5-Carboxypentyl-deoxymannojirimycin (C-DNJ) is a synthetic iminosugar, an analogue of deoxymannojirimycin, that has garnered significant interest in the field of glycobiology and drug development. Its primary utility lies in its function as a high-affinity ligand for the purification of specific glycosidases, particularly glucosidase I. This technical guide provides a comprehensive overview of the structure, properties, and key applications of C-DNJ, with a focus on its role in enzyme inhibition and protein purification.

Chemical Structure and Properties

This compound is characterized by a mannojirimycin core structure, which is a piperidine (B6355638) alkaloid mimicking the structure of mannose. A five-carbon carboxyl-terminated alkyl chain is attached to the nitrogen atom of the piperidine ring. This carboxypentyl group is crucial for its application in affinity chromatography, as it provides a functional handle for covalent attachment to a solid support matrix. The compound is often supplied as a hydrochloride salt to improve its stability and solubility.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

PropertyValueReference
CAS Number 104154-10-1[1]
Molecular Formula C₁₂H₂₃NO₆·HCl[1]
Molecular Weight 313.77 g/mol [1]
Appearance White to off-white powderCreative Biolabs
Purity Typically >95%Creative Biolabs
Storage Store at -20°C for long-term storageCreative Biolabs
SMILES C1--INVALID-LINK--O)CO)O)O">C@HO[1]

Enzyme Inhibition

The mannojirimycin core of C-DNJ is a potent inhibitor of certain glycosidases due to its structural resemblance to the natural mannose substrate. The inhibitory activity of C-DNJ and its analogues is of significant interest for studying the roles of these enzymes in various biological processes, including glycoprotein (B1211001) processing.

A closely related compound, N-5-carboxypentyl-1-deoxynojirimycin, has been shown to be a potent inhibitor of glucosidase I from pig liver, with a Ki value of 0.45 µM.[2][3] This compound also inhibits glucosidase II, albeit with a significantly higher Ki of 32 µM, indicating a degree of selectivity for glucosidase I.[4] The inhibitory properties of these compounds are fundamental to their application in affinity chromatography, as they enable the specific binding and subsequent purification of the target enzymes.

Table 2: Inhibitory Constants (Ki) of N-5-Carboxypentyl-1-deoxynojirimycin

EnzymeSourceKi (µM)Reference
Glucosidase IPig Liver0.45[2][3]
Glucosidase IIPig Liver32[4]

Biological Role and Signaling Pathways

The primary biological process influenced by C-DNJ and its analogues is the N-linked glycosylation pathway, which is essential for the proper folding, trafficking, and function of a vast number of proteins in eukaryotic cells. This pathway begins in the endoplasmic reticulum (ER) with the transfer of a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains.

Glucosidases I and II are key enzymes in the initial trimming of this oligosaccharide. Glucosidase I removes the terminal α-1,2-linked glucose residue, and glucosidase II subsequently removes the two remaining α-1,3-linked glucose residues. Inhibition of these enzymes by compounds like C-DNJ leads to the accumulation of monoglucosylated or triglucosylated high-mannose N-glycans on glycoproteins.

The accumulation of improperly folded or modified proteins in the ER can lead to a cellular stress condition known as ER stress. This, in turn, activates a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by upregulating the expression of chaperone proteins to assist in protein folding, enhancing the degradation of misfolded proteins, and transiently attenuating protein translation. While the inhibition of glucosidases by C-DNJ analogues is known to disrupt N-linked glycosylation, direct studies specifically linking this compound to the activation of the UPR are not yet prevalent in the literature. However, given its mechanism of action, it is a plausible area for further investigation.

N_Linked_Glycosylation_Pathway Polypeptide Nascent Polypeptide Oligosaccharyltransferase Oligosaccharyl- transferase (OST) Polypeptide->Oligosaccharyltransferase Enters ER Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂ Oligosaccharyltransferase->Glc3Man9GlcNAc2 Glycosylation Glucosidase_I Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Trimming Glc1Man9GlcNAc2 Glc₁Man₉GlcNAc₂ Glucosidase_I->Glc1Man9GlcNAc2 Glucosidase_II Glucosidase II Glc1Man9GlcNAc2->Glucosidase_II Man9GlcNAc2 Man₉GlcNAc₂ Glucosidase_II->Man9GlcNAc2 Further_Processing Further Processing (Golgi) Man9GlcNAc2->Further_Processing CDNJ N-5-Carboxypentyl- deoxymannojirimycin CDNJ->Glucosidase_I Inhibition Affinity_Chromatography_Workflow Start Start Prepare_Column Prepare Affinity Column (C-DNJ-Sepharose) Start->Prepare_Column Equilibrate Equilibrate Column (Binding Buffer) Prepare_Column->Equilibrate Load_Sample Load Crude Enzyme Extract Equilibrate->Load_Sample Wash Wash Column (Remove Unbound Proteins) Load_Sample->Wash Elute Elute Glucosidase I (Elution Buffer) Wash->Elute Collect_Fractions Collect and Analyze Fractions Elute->Collect_Fractions End End Collect_Fractions->End

References

An In-depth Technical Guide to the Discovery and History of Deoxymymannojirimycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymannojirimycin (DMJ) and its derivatives represent a significant class of iminosugars that have garnered considerable attention in the fields of glycobiology, virology, and oncology. As potent and specific inhibitors of α-mannosidases, these compounds serve as invaluable tools for elucidating the intricate pathways of N-linked glycoprotein (B1211001) processing and hold promise for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of DMJ derivatives, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Discovery and Historical Development

The journey of deoxymannojirimycin began in the mid-1980s with its identification as a specific inhibitor of Golgi α-mannosidase I.[1] This discovery was a pivotal moment, distinguishing it from its well-known isomer, 1-deoxynojirimycin (B1663644) (DNJ), a potent α-glucosidase inhibitor.[2] The initial focus on naturally occurring iminosugars laid the groundwork for the exploration of synthetic derivatives with improved potency and selectivity.

Early Developments (Late 1980s - 1990s): Following the initial discovery, research efforts were directed towards understanding the structure-activity relationships of DMJ. Early synthetic work focused on modifications of the piperidine (B6355638) ring and the synthesis of various stereoisomers to probe the binding requirements of α-mannosidases. The development of synthetic routes from readily available starting materials like D-fructose was a key advancement, enabling broader biological evaluation.[1]

Expansion to Derivatives (2000s - Present): The turn of the century saw a surge in the development of DMJ derivatives with diverse functionalities. This era was marked by the synthesis of N-alkylated, N-arylated, and C-glycosyl derivatives aimed at enhancing the inhibitory activity and exploring new therapeutic applications. Researchers began to appreciate the potential of these derivatives to modulate the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, opening up new avenues for cancer and antiviral therapies. While several derivatives of the related iminosugar deoxynojirimycin, such as Miglitol and Miglustat, have entered clinical use for diabetes and lysosomal storage disorders respectively, deoxymannojirimycin derivatives remain primarily in the preclinical stages of investigation.[3][4]

Mechanism of Action: Inhibition of α-Mannosidases and Induction of ER Stress

The primary mechanism of action of deoxymannojirimycin and its derivatives is the competitive inhibition of class I α-1,2-mannosidases.[1] These enzymes play a crucial role in the early stages of N-linked glycoprotein processing in the endoplasmic reticulum and Golgi apparatus.

By mimicking the mannose substrate, DMJ derivatives bind to the active site of α-mannosidases, preventing the trimming of mannose residues from newly synthesized glycoproteins. This blockade leads to the accumulation of high-mannose N-glycans, disrupting the normal maturation of glycoproteins into complex and hybrid structures.[1]

The accumulation of misfolded or improperly processed glycoproteins in the ER lumen triggers a cellular stress response known as the Unfolded Protein Response (UPR).[5] The UPR is a complex signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.

Signaling Pathway of DMJ-Induced Unfolded Protein Response

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) DMJ Deoxymannojirimycin Derivatives alpha_Mannosidase α-Mannosidase I DMJ->alpha_Mannosidase Inhibition Glycoprotein_Processing N-Glycan Processing Misfolded_Glycoproteins Accumulation of Misfolded Glycoproteins Glycoprotein_Processing->Misfolded_Glycoproteins Disruption ER_Stress ER Stress Misfolded_Glycoproteins->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a eIF2α (Phosphorylation) PERK->eIF2a XBP1s XBP1s (Splicing) IRE1->XBP1s Chaperones Chaperone Upregulation ATF6->Chaperones ATF4 ATF4 eIF2a->ATF4 CHOP CHOP (Apoptosis) ATF4->CHOP XBP1s->Chaperones ERAD ERAD Upregulation XBP1s->ERAD

Caption: DMJ derivatives inhibit α-mannosidase I, leading to ER stress and activation of the UPR pathway.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of deoxymannojirimycin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. These parameters are crucial for comparing the efficacy of different compounds and for understanding their structure-activity relationships.

InhibitorTarget EnzymeEnzyme SourceIC50KiReference
Deoxymannojirimycin (DMJ) α-1,2-Mannosidase IMung Bean0.02 µM (20 nM)-[1]
Deoxymannojirimycin (DMJ) α-Mannosidase IRat Liver Golgilow µmolar-[6]
Deoxymannojirimycin (DMJ) α-L-Fucosidase-More potent than against α-D-mannosidase-[7]
Kifunensine α-1,2-Mannosidase IMung Bean, Mammalian20-50 nM130 nM (ER), 23 nM (Golgi)[1]
Swainsonine Golgi α-Mannosidase IIDrosophila, Human400 µM (dGMII)7.5 x 10⁻⁵ M (Lysosomal)[1]

Note: IC50 and Ki values can vary depending on the specific enzyme source, substrate, and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of deoxymannojirimycin derivatives.

Synthesis of 1-Deoxymannojirimycin (B1202084) from D-Fructose[1]

A practical synthesis of 1-deoxymannojirimycin can be achieved from the inexpensive starting material D-fructose. This multi-step process involves the formation of a protected fructofuranose, introduction of a nitrogen-containing group via a Mitsunobu reaction, and subsequent reduction and cyclization.

Step 1: Protection of D-Fructose

  • Suspend D-fructose in methanol (B129727).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) and stir at room temperature until the fructose (B13574) is dissolved.

  • Add 2,2-dimethoxypropane (B42991) and continue stirring for several hours to form the isopropylidene acetal.

  • Neutralize the reaction, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Introduction of Azide (B81097) via Mitsunobu Reaction

  • Dissolve the protected fructofuranose in a suitable solvent (e.g., tetrahydrofuran).

  • Add triphenylphosphine (B44618) and diphenylphosphoryl azide.

  • Cool the mixture to 0°C and add diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Remove the solvent under reduced pressure and purify the azide intermediate by column chromatography.

Step 3: Reduction of Azide and Cyclization

  • Dissolve the azide intermediate in methanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to hydrogenation under a hydrogen atmosphere. This reduces the azide to an amine, which spontaneously cyclizes to form the piperidine ring.

  • Filter the reaction mixture and remove the solvent.

Step 4: Deprotection

  • Treat the protected 1-deoxymannojirimycin with an aqueous acid (e.g., hydrochloric acid) to remove the isopropylidene protecting group.

  • Purify the final product, 1-deoxymannojirimycin hydrochloride, by recrystallization or chromatography.

General Procedure for the Synthesis of N-Alkyl-1-deoxynojirimycin Derivatives[8]

This protocol describes a general method for the N-alkylation of a deoxynojirimycin precursor, which can be adapted for deoxymannojirimycin.

  • Dissolve the deoxynojirimycin precursor (e.g., a protected form) and the desired aldehyde in a mixture of acetonitrile (B52724) and methanol under an argon atmosphere.

  • Acidify the solution to pH 5-6 with acetic acid.

  • Add sodium sulfate (B86663) and sodium cyanoborohydride.

  • Heat the mixture to 65°C for 18 hours.

  • Dilute the reaction with saturated aqueous sodium bicarbonate and extract with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the N-alkylated product by column chromatography.

  • If necessary, perform a final deprotection step (e.g., hydrogenation with Pd/C and HCl in methanol) to yield the final N-alkyl-deoxynojirimycin hydrochloride derivative.

α-Mannosidase Inhibition Assay[1]

This colorimetric assay is used to determine the inhibitory activity of deoxymannojirimycin derivatives against α-mannosidase.

Materials:

  • α-Mannosidase (e.g., from Jack Bean)

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM) solution (substrate)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Test compounds (DMJ derivatives) at various concentrations

  • Stop Solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate and microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the inhibitor. Include control wells with no inhibitor and blank wells with no enzyme.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the pNPM substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution. The development of a yellow color indicates the production of p-nitrophenol.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Workflow for Evaluating DMJ Derivatives

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of DMJ Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization enzyme_assay α-Mannosidase Inhibition Assay characterization->enzyme_assay ic50_determination IC50 / Ki Determination enzyme_assay->ic50_determination cell_culture Cell Culture Treatment ic50_determination->cell_culture upr_analysis UPR Activation Analysis (Western Blot, qPCR) cell_culture->upr_analysis apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) upr_analysis->apoptosis_assay animal_model Animal Model of Disease apoptosis_assay->animal_model efficacy_testing Efficacy and Toxicity Evaluation animal_model->efficacy_testing

Caption: A typical workflow for the synthesis and evaluation of deoxymannojirimycin derivatives.

Conclusion

Deoxymannojirimycin and its derivatives have evolved from interesting natural product discoveries to sophisticated tools for probing fundamental biological processes. Their ability to specifically inhibit α-mannosidases and modulate the unfolded protein response has significant implications for the development of new therapies for a range of diseases, including viral infections and cancer. The continued exploration of novel synthetic derivatives and a deeper understanding of their mechanisms of action will undoubtedly pave the way for future breakthroughs in glycobiology and medicine. This guide provides a solid foundation for researchers and drug development professionals to navigate this exciting and promising field.

References

An In-Depth Technical Guide on the Biochemical Function of N-5-Carboxypentyl-deoxymannojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5-Carboxypentyl-deoxymannojirimycin is a synthetic iminosugar derivative that serves as a critical tool in glycobiology and drug development. Its biochemical function is intrinsically linked to its core structure, deoxymannojirimycin (DMJ), a potent inhibitor of Golgi α-mannosidase I. This enzyme plays a pivotal role in the N-linked glycosylation pathway, a fundamental process for the correct folding, trafficking, and function of a vast number of proteins. The addition of the N-5-carboxypentyl group primarily facilitates the immobilization of this inhibitor onto a solid support, creating a highly effective affinity chromatography resin for the purification of mannosidases. This guide provides a comprehensive overview of the biochemical function, mechanism of action, and applications of this compound, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biochemical Function: Inhibition of Golgi α-Mannosidase I

The primary biochemical function of this compound resides in the deoxymannojirimycin (DMJ) moiety. DMJ is a structural mimic of the mannosyl cation intermediate formed during the hydrolysis of mannosidic linkages. This structural similarity allows it to act as a potent and specific competitive inhibitor of Golgi α-mannosidase I.

N-Linked Glycosylation Pathway and the Role of Golgi α-Mannosidase I:

N-linked glycosylation is a post-translational modification where a complex oligosaccharide is attached to an asparagine residue of a nascent polypeptide chain in the endoplasmic reticulum (ER). This initial glycan (Glc₃Man₉GlcNAc₂) undergoes extensive processing, or "trimming," by a series of glycosidases in the ER and Golgi apparatus. Golgi α-mannosidase I is a key enzyme in this pathway, responsible for the removal of specific α-1,2-linked mannose residues from the high-mannose N-glycan precursor. This trimming step is a prerequisite for the subsequent action of other glycosidases and glycosyltransferases that generate complex and hybrid N-glycans.

By inhibiting Golgi α-mannosidase I, this compound effectively halts the N-linked glycosylation pathway at an early stage. This leads to the accumulation of glycoproteins with unprocessed, high-mannose N-glycans. This controlled interruption of the glycosylation process is a valuable tool for researchers studying the role of specific glycan structures in protein function, cellular signaling, and disease pathogenesis.

Quantitative Data: Inhibitory Potency

While this compound is primarily utilized in its immobilized form for affinity chromatography, its inhibitory activity is derived from the deoxymannojirimycin (DMJ) core. Quantitative data on the inhibitory potency of DMJ against α-mannosidase I is crucial for understanding its biochemical efficacy. Specific inhibitory constants (Ki or IC50) for this compound in solution are not widely reported in the literature, likely due to its principal application as an affinity ligand. The addition of the N-5-carboxypentyl chain is not expected to abolish its inhibitory activity, as N-alkylation of deoxynojirimycin has been shown to modulate its inhibitory potency against glucosidases.

The following table summarizes the available quantitative data for the parent compound, deoxymannojirimycin, and related inhibitors against mannosidases.

InhibitorTarget EnzymeOrganism/SourceIC50Ki
Deoxymannojirimycin (DMJ) Golgi α-Mannosidase INot Specified~50 µMNot Reported
Deoxymannojirimycin (DMJ) α-MannosidaseJack BeanNot Reported1.4 µM
Kifunensine ER α-Mannosidase IMammalianNot Reported130 nM
Swainsonine Golgi α-Mannosidase IIRat LiverNot Reported0.1 µM

Note: IC50 and Ki values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, pH, and temperature.

Signaling Pathway and Mechanism of Action

The inhibition of Golgi α-mannosidase I by this compound has significant downstream effects on cellular signaling and protein fate. The accumulation of high-mannose glycans can trigger the Unfolded Protein Response (UPR) in the endoplasmic reticulum, as the improper glycosylation can lead to protein misfolding.

The following diagram illustrates the N-linked glycosylation pathway and the point of inhibition by deoxymannojirimycin.

N_Linked_Glycosylation_Inhibition Inhibition of N-Linked Glycosylation by Deoxymannojirimycin cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂ Man9GlcNAc2 Man₉GlcNAc₂ Glc3Man9GlcNAc2->Man9GlcNAc2 Glucosidase I & II Man9GlcNAc2_golgi Man9GlcNAc2->Man9GlcNAc2_golgi Transport to Golgi Man5GlcNAc2 Man₅GlcNAc₂ Complex_Hybrid Complex & Hybrid N-Glycans Man5GlcNAc2->Complex_Hybrid Further Processing Man9GlcNAc2_golgi->Man5GlcNAc2 Golgi α-Mannosidase I Inhibitor Deoxymannojirimycin Inhibitor->Man9GlcNAc2_golgi

Caption: Inhibition of Golgi α-mannosidase I by deoxymannojirimycin.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of N-carboxypentyl derivatives of iminosugars.

Materials:

  • Deoxymannojirimycin (DMJ)

  • Methyl 6-bromohexanoate (B1238239)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Dowex 50W-X8 (H⁺ form) resin

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • N-Alkylation:

    • Dissolve deoxymannojirimycin in a solution of sodium bicarbonate in methanol.

    • Add methyl 6-bromohexanoate to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Purification of the Methyl Ester:

    • Once the reaction is complete, filter the mixture to remove any solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-5-(methoxycarbonyl)pentyl-deoxymannojirimycin.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified methyl ester in water.

    • Add Dowex 50W-X8 (H⁺ form) resin to the solution.

    • Stir the mixture at room temperature for 12-24 hours to hydrolyze the ester.

    • Filter off the resin and wash it with water.

    • Lyophilize the combined filtrate and washings to yield this compound.

α-Mannosidase Activity Assay

This protocol describes a colorimetric assay to determine the activity of α-mannosidase and to evaluate the inhibitory potential of compounds like this compound.

Materials:

  • α-Mannosidase (e.g., from Jack Bean)

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate

  • Assay Buffer (e.g., 0.1 M sodium acetate, pH 4.5)

  • Stop Solution (e.g., 0.2 M sodium borate, pH 9.8)

  • This compound (or other inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-mannosidase in the assay buffer.

    • Prepare a stock solution of pNPM in the assay buffer.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank: Assay buffer only.

      • Control (No Inhibitor): Enzyme solution and assay buffer.

      • Inhibitor Wells: Enzyme solution and the corresponding inhibitor dilution.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add the pNPM substrate solution to all wells to start the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction and Read Absorbance:

    • Stop the reaction by adding the stop solution to all wells.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Affinity Chromatography of Mannosidase

This protocol outlines the use of this compound immobilized on a solid support to purify α-mannosidase.

Materials:

  • This compound-Sepharose resin

  • Crude enzyme extract containing α-mannosidase

  • Equilibration/Wash Buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 150 mM NaCl)

  • Elution Buffer (e.g., Equilibration buffer containing a high concentration of a competitive inhibitor like mannose or a low pH buffer)

  • Chromatography column

Procedure:

  • Column Preparation:

    • Pack a chromatography column with the this compound-Sepharose resin.

    • Equilibrate the column with 5-10 column volumes of Equilibration/Wash Buffer.

  • Sample Loading:

    • Load the crude enzyme extract onto the equilibrated column at a slow flow rate to allow for binding of the α-mannosidase to the immobilized ligand.

  • Washing:

    • Wash the column with 10-20 column volumes of Equilibration/Wash Buffer to remove unbound proteins. Monitor the protein concentration of the eluate (e.g., by measuring absorbance at 280 nm) until it returns to baseline.

  • Elution:

    • Elute the bound α-mannosidase from the column by applying the Elution Buffer.

    • Collect fractions and monitor the protein concentration and α-mannosidase activity of each fraction.

  • Analysis:

    • Analyze the purified fractions by SDS-PAGE to assess the purity of the α-mannosidase.

    • Pool the fractions containing the purified enzyme and dialyze against a suitable storage buffer.

Conclusion

This compound is a valuable molecular tool with a well-defined biochemical function. Its ability to inhibit Golgi α-mannosidase I allows for the precise manipulation of the N-linked glycosylation pathway, providing researchers with a method to study the profound impact of glycan structures on protein biology. Furthermore, its application in affinity chromatography has greatly facilitated the purification and characterization of mannosidases, enzymes that are themselves targets for drug development in various diseases, including viral infections and cancer. This in-depth guide provides the necessary technical information for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental workflows and to further explore the intricate world of glycobiology.

N-5-Carboxypentyl-deoxymannojirimycin: A Technical Guide to Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-5-Carboxypentyl-deoxymannojirimycin (C-dNMJ) as a glycosidase inhibitor. It details its mechanism of action, quantitative inhibitory data, experimental protocols, and its application in research and potential therapeutic development.

Introduction: The Iminosugar Family and Glycosylation

This compound is a synthetic iminosugar, an analogue of the natural monosaccharide mannose. It belongs to a class of compounds known as azasugars, where the ring oxygen is replaced by a nitrogen atom. This structural modification is key to their biological activity as potent inhibitors of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.

C-dNMJ is a derivative of 1-deoxymannojirimycin (B1202084) (DMJ), featuring a five-carbon carboxylic acid chain attached to the ring nitrogen. This functional group provides a linker for conjugation to other molecules or solid supports, making it an invaluable tool for affinity chromatography to purify glycosidase enzymes.

Glycosylation is a critical post-translational modification where oligosaccharide chains (glycans) are attached to proteins. The N-linked glycosylation pathway, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, is a highly conserved process essential for the correct folding, quality control, trafficking, and function of a vast number of proteins. Glycosidase inhibitors like C-dNMJ are crucial for studying these processes and hold therapeutic potential for diseases involving aberrant glycoprotein (B1211001) processing, such as viral infections and certain genetic disorders.

Mechanism of Action: Interrupting Glycoprotein Maturation

The N-linked glycosylation process begins in the ER with the transfer of a large, pre-assembled oligosaccharide precursor, Glc₃Man₉GlcNAc₂, to nascent polypeptide chains. For a glycoprotein to mature and fold correctly, this precursor must undergo a series of trimming steps catalyzed by specific glycosidases.

  • ER Processing: α-glucosidases I and II sequentially remove the three terminal glucose residues. Subsequently, ER α-1,2-mannosidase I removes a specific mannose residue from the Man₉GlcNAc₂ structure. This trimming is a critical checkpoint in the protein quality control system.

  • Golgi Processing: Further trimming of mannose residues by Golgi α-mannosidase I and other mannosidases occurs in the Golgi apparatus, followed by the addition of other sugars to form complex or hybrid N-glycans.

Deoxymannojirimycin (DMJ) and its derivatives like C-dNMJ are potent inhibitors of α-mannosidases, particularly ER α-mannosidase I and Golgi α-mannosidase I.[1] By mimicking the mannosyl cation intermediate of the enzymatic reaction, they bind tightly to the enzyme's active site, preventing the trimming of mannose residues from high-mannose N-glycans. This inhibition leads to the accumulation of glycoproteins with immature Man₉GlcNAc₂ or Man₈GlcNAc₂ structures.[1][2] This disruption of the glycan processing pathway has profound effects on glycoprotein fate, including suppressing the degradation of misfolded proteins.[3][4]

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Glc3Man9 Glc₃Man₉GlcNAc₂-Protein Man9 Man₉GlcNAc₂-Protein Glc3Man9->Man9 Glucosidase I & II (removes 3x Glc) Man8 Man₈GlcNAc₂-Protein (B-branch) Man9->Man8 ER α-Mannosidase I (removes 1x Man) Man5 Man₅GlcNAc₂-Protein Man8->Man5 Golgi α-Mannosidase I (removes 3x Man) Complex Complex N-Glycans Man5->Complex Further Processing inhibitor C-dNMJ / DMJ Inhibition inhibitor->Man8 Blocks Trimming inhibitor->Man5

Caption: N-linked glycan processing pathway and points of mannosidase inhibition.

Quantitative Inhibitory Data

While specific IC₅₀ values for this compound are not widely published, data from its close structural analogue, N-5-Carboxypentyl-1-deoxynojirimycin (C-DNJ), which inhibits glucosidases, provides insight into the potency of such derivatives. The parent compounds, DMJ and DNJ, are well-characterized. The carboxypentyl linker generally maintains or slightly enhances the inhibitory potency compared to the parent iminosugar.

CompoundTarget EnzymeSourceInhibition Constant (Kᵢ)Citation
N-5-Carboxypentyl-1-deoxynojirimycin Glucosidase IPig Liver~32 µM (app. Kᵢ)[5]
1-Deoxynojirimycin (DNJ) Glucosidase IPig Liver~7.0 µM (app. Kᵢ)[5]
1-Deoxymannojirimycin (DMJ) α-MannosidaseNot SpecifiedPotent Inhibitor[6]

Note: The data highlights the potency of N-alkylated iminosugars. C-dNMJ is expected to show potent inhibition of α-mannosidases, analogous to the inhibition of glucosidases by C-DNJ.

Experimental Protocols: In Vitro Glycosidase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of a compound like C-dNMJ against a target glycosidase (e.g., α-mannosidase or α-glucosidase) using a chromogenic substrate.

A. Materials and Reagents

  • Enzyme: Purified α-glucosidase from Saccharomyces cerevisiae or α-mannosidase from Jack Bean.

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) for α-glucosidase or p-nitrophenyl-α-D-mannopyranoside (pNPM) for α-mannosidase.

  • Inhibitor: this compound (C-dNMJ) dissolved in buffer.

  • Buffer: Phosphate (B84403) buffer (50-100 mM, pH 6.8) or sodium acetate (B1210297) buffer.

  • Stop Solution: Sodium carbonate (Na₂CO₃) solution (0.1-0.2 M).

  • Equipment: 96-well microplate reader, incubator (37°C), multichannel pipettes.

B. Assay Procedure

  • Preparation: Prepare serial dilutions of C-dNMJ in the phosphate buffer. Prepare solutions of the enzyme and substrate in the same buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 40 µL of phosphate buffer

    • 40 µL of the C-dNMJ solution (or buffer for control)

    • 80 µL of the enzyme solution (e.g., 0.2 U/mL)

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Initiation: Add 80 µL of the pNPG or pNPM substrate solution (e.g., 2.5 mM) to each well to start the reaction.[7]

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.[7][8]

  • Termination: Stop the reaction by adding 150 µL of the Na₂CO₃ stop solution.[7] The stop solution raises the pH, denaturing the enzyme and maximizing the color of the product.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[8] The absorbance is proportional to the amount of p-nitrophenol released.

C. Data Analysis

  • Calculate Percent Inhibition:

    • % Inhibition = [ (A_c - A_s) / A_c ] * 100

    • Where A_c is the absorbance of the control (no inhibitor) and A_s is the absorbance of the sample with the inhibitor.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of C-dNMJ that reduces the enzyme activity by 50%.

Inhibition_Assay_Workflow prep Prepare Reagents: - Serial dilutions of C-dNMJ - Enzyme solution - Substrate solution setup Set up 96-well plate: Add Buffer + Inhibitor + Enzyme prep->setup preincubate Pre-incubate at 37°C (15 min) setup->preincubate initiate Initiate Reaction: Add p-nitrophenyl substrate preincubate->initiate incubate Incubate at 37°C (20-30 min) initiate->incubate terminate Terminate Reaction: Add Na₂CO₃ Stop Solution incubate->terminate measure Measure Absorbance at 405 nm terminate->measure analyze Calculate % Inhibition and determine IC₅₀ value measure->analyze

Caption: Experimental workflow for a typical glycosidase inhibition assay.

Applications and Cellular Effects

A. Probing Protein Quality Control and ERAD

Inhibition of ER α-mannosidase I by DMJ or C-dNMJ is a powerful method to study the ER-associated degradation (ERAD) pathway. Trimming of a specific mannose residue from the N-glycan acts as a signal that targets terminally misfolded glycoproteins for retro-translocation from the ER to the cytosol for degradation by the proteasome.[3][4]

By blocking this mannose trimming step, C-dNMJ can suppress the degradation of certain misfolded proteins, causing them to be retained in the ER.[3] This allows researchers to investigate the specific glycan structures required for recognition by the ERAD machinery and to identify key components of this pathway, such as the ER degradation-enhancing α-mannosidase-like protein (EDEM).[9]

ERAD_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Misfolded Misfolded Glycoprotein (Man₉GlcNAc₂) Trimmed Trimmed Glycoprotein (Man₈GlcNAc₂) Misfolded->Trimmed ER Mannosidase I EDEM EDEM Recognition Trimmed->EDEM Retro Retro-translocation EDEM->Retro Ub Ubiquitination Retro->Ub Proteasome Proteasomal Degradation Ub->Proteasome Inhibitor C-dNMJ / DMJ Inhibition Inhibitor->Trimmed Blocks mannose trimming, suppressing ERAD

Caption: Role of mannose trimming in the ERAD pathway and its inhibition.

B. Affinity Chromatography

The N-5-carboxypentyl arm of C-dNMJ is specifically designed to allow its covalent attachment to a chromatography resin, such as AH-Sepharose 4B.[10] This creates a powerful affinity matrix for the one-step purification of mannose-processing enzymes from crude cell or tissue extracts. The high specificity of the iminosugar for the enzyme's active site ensures that only target mannosidases are bound, allowing for efficient purification with high yields. A similar approach using N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin has been successfully used to purify trimming glucosidase I.[10]

C. Therapeutic Potential

While C-dNMJ is primarily a research tool, the broader class of glycosidase inhibitors has significant therapeutic relevance.

  • Antiviral Agents: Many enveloped viruses, including HIV, rely on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins. Inhibitors like DMJ can disrupt this process, leading to misfolded viral proteins and reduced infectivity.[2][11]

  • Lysosomal Storage Diseases (LSDs): Some LSDs are caused by mutations that lead to misfolded lysosomal enzymes that are prematurely degraded via the ERAD pathway. By inhibiting mannosidases and slowing ERAD, compounds like DMJ could potentially increase the cellular concentration of these partially active enzymes, providing a therapeutic benefit.[12][13] This is a form of "pharmacological chaperone" therapy.

Conclusion

This compound is a potent and specific inhibitor of α-mannosidases, playing a crucial role in the study of N-linked glycosylation. Its unique structure, combining the inhibitory iminosugar core with a functional linker arm, makes it an exceptional tool for the affinity purification of glycosidases. By arresting the glycan trimming cascade, C-dNMJ allows researchers to dissect the complex mechanisms of protein folding, quality control, and ER-associated degradation. The insights gained from using C-dNMJ and related compounds continue to advance our understanding of cellular biology and open new avenues for the development of therapeutics for a range of human diseases.

References

N-5-Carboxypentyl-deoxymannojirimycin: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5-Carboxypentyl-deoxymannojirimycin (C-dMJ) is a synthetic derivative of deoxymannojirimycin, a potent inhibitor of α-mannosidases. This technical guide provides a comprehensive overview of the biological activity of C-dMJ, with a focus on its role as an inhibitor of key enzymes in the N-linked glycosylation pathway. This document details its mechanism of action, summarizes its inhibitory constants, and provides detailed experimental protocols for its study. Furthermore, it visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its function and potential therapeutic applications.

Introduction

N-linked glycosylation is a critical post-translational modification that affects protein folding, stability, and function. The enzymes glucosidase I and II play a pivotal role in the initial trimming of the glucose residues from the precursor oligosaccharide, a crucial step for the correct maturation of glycoproteins. Aberrant glycosylation is implicated in various diseases, including viral infections and cancer, making the enzymes of this pathway attractive targets for therapeutic intervention.

This compound, a derivative of the iminosugar deoxynojirimycin (DNJ), has emerged as a valuable tool for studying and manipulating this pathway. Its structural similarity to mannose allows it to competitively inhibit α-mannosidases, while the N-linked carboxypentyl group provides a handle for immobilization, making it an excellent ligand for affinity purification of glycosidases. This guide delves into the specifics of its biological activity, providing the necessary information for researchers to effectively utilize this compound in their studies.

Mechanism of Action

This compound primarily exerts its biological activity by inhibiting α-glucosidases I and II, enzymes located in the endoplasmic reticulum that are responsible for the initial steps of N-linked glycan processing. By mimicking the transition state of the glucose substrate, C-dMJ competitively binds to the active site of these enzymes, thereby preventing the cleavage of glucose residues from the nascent glycan chain on newly synthesized glycoproteins. This inhibition leads to the accumulation of monoglucosylated and diglucosylated glycans, which can disrupt the proper folding and quality control of glycoproteins.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound and its parent compound, deoxynojirimycin, against glucosidases has been determined in several studies. The following table summarizes the key inhibition constants (Ki) and 50% inhibitory concentrations (IC50).

CompoundEnzymeSourceKi (µM)IC50 (µM)Reference
N-(5-carboxypentyl)-1-deoxynojirimycin Glucosidase IPig Liver~0.45-[1][2]
This compound Glucosidase IINot Specified~32-
1-Deoxynojirimycin (DNJ)Glucosidase IPig Liver~2.1-[1][2]
N,N-dimethyl-1-DeoxynojirimycinGlucosidase IPig Liver~0.5-[1]

Note: The available quantitative data for this compound is limited and shows some variability, which may be attributed to different experimental conditions and enzyme sources.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (C-dMJ)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of C-dMJ in the sodium phosphate buffer.

  • In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.

  • Add 10 µL of varying concentrations of C-dMJ to the test wells. Add 10 µL of buffer to the control wells.

  • Add 20 µL of the α-glucosidase solution (0.2 U/mL) to all wells and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (1 mM) to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 200 mM Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Analysis of N-linked Glycosylation by Lectin Blotting

This protocol allows for the assessment of changes in glycoprotein (B1211001) glycosylation in cells treated with C-dMJ.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound (C-dMJ)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE reagents and equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Biotinylated Concanavalin A (Con A) lectin

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with varying concentrations of C-dMJ for 24-48 hours. Include an untreated control.

  • Harvest cells and prepare cell lysates using lysis buffer.

  • Determine protein concentration of the lysates.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with biotinylated Con A (e.g., 1-5 µg/mL in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with Streptavidin-HRP conjugate for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system. An increase in Con A binding indicates an accumulation of high-mannose glycans due to glucosidase inhibition.

Affinity Purification of Glucosidase I

This protocol outlines the procedure for purifying glucosidase I from a crude cellular extract using C-dMJ immobilized on a resin.

Materials:

  • This compound-Sepharose resin

  • Crude microsomal fraction from a source rich in glucosidase I (e.g., pig liver)

  • Equilibration buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1% Triton X-100)

  • Wash buffer (Equilibration buffer with 0.5 M NaCl)

  • Elution buffer (e.g., 0.1 M sodium acetate, pH 4.5, containing 1% Triton X-100 and a high concentration of a competitive inhibitor like deoxynojirimycin)

  • Chromatography column

Procedure:

  • Pack a chromatography column with the C-dMJ-Sepharose resin.

  • Equilibrate the column with 5-10 column volumes of equilibration buffer.

  • Solubilize the crude microsomal fraction in equilibration buffer and load it onto the column.

  • Wash the column with 10-20 column volumes of wash buffer to remove unbound proteins.

  • Elute the bound glucosidase I with elution buffer.

  • Collect fractions and assay for glucosidase I activity.

  • Analyze the purified fractions by SDS-PAGE to assess purity.

Visualizations: Pathways and Workflows

N-linked Glycosylation Pathway and Site of Inhibition

N_linked_Glycosylation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P Dol_PP_GlcNAc2 Dol-PP-(GlcNAc)2 Dol_P->Dol_PP_GlcNAc2 UDP-GlcNAc Dol_PP_Man5GlcNAc2 Dol-PP-Man5(GlcNAc)2 Dol_PP_GlcNAc2->Dol_PP_Man5GlcNAc2 GDP-Man Dol_PP_Man9GlcNAc2 Dol-PP-Man9(GlcNAc)2 Dol_PP_Man5GlcNAc2->Dol_PP_Man9GlcNAc2 GDP-Man Dol_PP_Glc3Man9GlcNAc2 Dol-PP-Glc3Man9(GlcNAc)2 Dol_PP_Man9GlcNAc2->Dol_PP_Glc3Man9GlcNAc2 UDP-Glc Glycoprotein_Glc3 Glycoprotein-Glc3Man9(GlcNAc)2 Dol_PP_Glc3Man9GlcNAc2->Glycoprotein_Glc3 Oligosaccharyl- transferase Protein Nascent Polypeptide Glucosidase_I Glucosidase I Glycoprotein_Glc3->Glucosidase_I -2 Glc Glycoprotein_Glc1 Glycoprotein-Glc1Man9(GlcNAc)2 Glucosidase_II Glucosidase II Glycoprotein_Glc1->Glucosidase_II -1 Glc Glycoprotein_Man9 Glycoprotein-Man9(GlcNAc)2 Processed_Glycoprotein Further Processing (Mannosidases, etc.) Glycoprotein_Man9->Processed_Glycoprotein Transport Inhibitor N-5-Carboxypentyl- deoxymannojirimycin Inhibitor->Glucosidase_I Inhibits Inhibitor->Glucosidase_II Inhibits Glucosidase_I->Glycoprotein_Glc1 Glucosidase_II->Glycoprotein_Man9

Caption: Inhibition of N-linked glycosylation by C-dMJ.

Experimental Workflow: In Vitro Glucosidase Inhibition Assay

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Buffer, Inhibitor/Control) Prepare_Reagents->Plate_Setup Add_Enzyme Add α-Glucosidase Solution Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Add_Substrate Add pNPG Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction with Na2CO3 Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the in vitro glucosidase inhibition assay.

Experimental Workflow: Affinity Purification of Glucosidase I

Affinity_Purification_Workflow Start Start Prepare_Column Prepare Affinity Column (C-dMJ-Sepharose) Start->Prepare_Column Equilibrate_Column Equilibrate Column with Buffer Prepare_Column->Equilibrate_Column Prepare_Lysate Prepare Crude Microsomal Lysate Equilibrate_Column->Prepare_Lysate Load_Sample Load Lysate onto Column Prepare_Lysate->Load_Sample Wash_Column Wash with High Salt Buffer (Remove Unbound Proteins) Load_Sample->Wash_Column Elute_Protein Elute Glucosidase I with Competitive Inhibitor Wash_Column->Elute_Protein Collect_Fractions Collect Eluted Fractions Elute_Protein->Collect_Fractions Assay_Activity Assay Fractions for Activity Collect_Fractions->Assay_Activity Analyze_Purity Analyze Purity by SDS-PAGE Assay_Activity->Analyze_Purity End End Analyze_Purity->End

Caption: Workflow for affinity purification of glucosidase I.

Conclusion

This compound is a potent inhibitor of α-glucosidases I and II, making it an invaluable tool for the study of N-linked glycosylation. Its ability to be immobilized on a solid support further extends its utility for the purification of these key enzymes. This technical guide provides a foundational understanding of its biological activity and offers detailed protocols to facilitate its use in research. Further investigation into the cellular consequences of C-dMJ-mediated glycosylation inhibition will continue to shed light on the intricate roles of glycoproteins in health and disease, potentially paving the way for new therapeutic strategies.

References

A Technical Guide to N-5-Carboxypentyl-deoxymannojirimycin and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5-Carboxypentyl-deoxymannojirimycin (N-CP-DMJ) and its hydrochloride salt are potent inhibitors of α-mannosidases and glucosidases. As derivatives of deoxymannojirimycin (DMJ), a polyhydroxylated piperidine (B6355638) alkaloid, these compounds are valuable tools in glycobiology research and hold therapeutic potential. Their primary mechanism of action involves the inhibition of N-glycan processing enzymes in the endoplasmic reticulum (ER), leading to disruptions in protein folding and quality control. This technical guide provides a comprehensive overview of N-CP-DMJ, including its synthesis, biochemical properties, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Chemical Properties and Synthesis

This compound is an analog of the natural iminosugar deoxymannojirimycin, featuring a five-carbon carboxylic acid chain attached to the ring nitrogen. This modification allows for its conjugation to solid supports for applications such as affinity chromatography.

Table 1: Chemical and Physical Properties

PropertyThis compoundThis compound Hydrochloride
Synonyms N-(5-Carboxypentyl)-1,5-dideoxy-1,5-imino-D-mannitol-
CAS Number 107983-40-4104154-10-1[1]
Molecular Formula C₁₂H₂₃NO₆C₁₂H₂₃NO₆ · HCl
Molecular Weight 277.31 g/mol [2]313.77 g/mol [1]
Chemical Structure C1--INVALID-LINK--O)CO)O)O">C@HOC1--INVALID-LINK--O)CO)O)O">C@HO.Cl
Synthesis Pathway

SynthesisPathway DMJ Deoxymannojirimycin Intermediate N-Alkylated DMJ Ester DMJ->Intermediate N-Alkylation AlkylatingAgent 6-bromohexanoic acid ethyl ester or similar bifunctional reagent AlkylatingAgent->Intermediate N_CP_DMJ This compound Intermediate->N_CP_DMJ Ester Hydrolysis HCl_Salt This compound Hydrochloride N_CP_DMJ->HCl_Salt Treatment with HCl

Biological Activity and Mechanism of Action

The primary biological activity of N-CP-DMJ stems from its ability to inhibit glycosidases, particularly α-mannosidases and to a lesser extent, glucosidases. These enzymes are critical for the processing of N-linked glycans on newly synthesized glycoproteins in the endoplasmic reticulum.

Quantitative Inhibition Data

N-CP-DMJ and its derivatives are effective inhibitors of various glycosidases. The following table summarizes available quantitative data on their inhibitory activity.

Table 2: Glycosidase Inhibition Data

CompoundEnzymeSourceIC₅₀ (µM)Kᵢ (µM)Inhibition Type
N-Alkyl-deoxynojirimycin derivativesα-GlucosidaseSaccharomyces cerevisiae30.0 - >200010 - 150Competitive
N-(6'-...hexyl)-1-deoxynojirimycinα-Glucosidase IER0.017--
Deoxymannojirimycinα- and β-D-mannosidasesJack beans, almonds, calf liver, Aspergillus wentii-1.2 - 400-

Note: Data for specific N-alkylated deoxynojirimycin derivatives are presented as a range from a study on a library of compounds. The N-(6'-...hexyl)-1-deoxynojirimycin is a close structural analog.[3][4][5]

Signaling Pathways

The inhibition of glucosidases I and II by N-CP-DMJ and related compounds directly impacts the Calnexin/Calreticulin Cycle , a crucial protein quality control mechanism in the ER.

CalnexinCycle NCPDMJ N-5-Carboxypentyl- deoxymannojirimycin GlucosidaseI GlucosidaseI NCPDMJ->GlucosidaseI Inhibits GlucosidaseII_1 GlucosidaseII_1 NCPDMJ->GlucosidaseII_1 Inhibits GlucosidaseII_2 GlucosidaseII_2 NCPDMJ->GlucosidaseII_2 Inhibits UnfoldedProtein UnfoldedProtein UnfoldedProtein->GlucosidaseI GlucosidaseI->GlucosidaseII_1 Monoglucosylated Monoglucosylated GlucosidaseII_1->Monoglucosylated CalnexinCalreticulin CalnexinCalreticulin Monoglucosylated->CalnexinCalreticulin Folding Folding CalnexinCalreticulin->Folding MisfoldedProtein MisfoldedProtein CalnexinCalreticulin->MisfoldedProtein Folding->GlucosidaseII_2 FoldedProtein FoldedProtein GlucosidaseII_2->FoldedProtein Correct UGGT UGGT GlucosidaseII_2->UGGT Incorrect UGGT->Monoglucosylated ERAD ERAD MisfoldedProtein->ERAD UPR UPR MisfoldedProtein->UPR

By preventing the trimming of glucose residues from N-linked glycans, N-CP-DMJ leads to the accumulation of misfolded glycoproteins. This accumulation triggers ER stress , which in turn activates two major downstream signaling pathways:

  • Unfolded Protein Response (UPR): A set of adaptive pathways that aim to restore ER homeostasis by reducing protein synthesis, upregulating chaperone expression, and enhancing protein degradation. If the stress is prolonged or severe, the UPR can switch to a pro-apoptotic signaling cascade.

  • ER-Associated Degradation (ERAD): A pathway that targets terminally misfolded proteins for retro-translocation from the ER to the cytosol for degradation by the proteasome.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving N-CP-DMJ.

Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar N-alkylated iminosugars.

Materials:

Procedure:

  • N-Alkylation:

    • Dissolve deoxymannojirimycin (1 eq) and sodium bicarbonate (2 eq) in anhydrous DMF.

    • Add ethyl 6-bromohexanoate (1.2 eq) dropwise to the stirring solution at room temperature.

    • Heat the reaction mixture to 80°C and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude ester by silica gel column chromatography.

  • Ester Hydrolysis:

    • Dissolve the purified N-alkylated DMJ ester in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (2 eq) and stir the solution at room temperature for 4-6 hours.

    • Monitor the hydrolysis by TLC.

    • Neutralize the reaction mixture with Dowex 50W-X8 resin (H⁺ form) until the pH is approximately 7.

    • Filter the resin and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound.

  • Formation of Hydrochloride Salt (Optional):

    • Dissolve the final product in a minimal amount of methanol.

    • Add a stoichiometric amount of hydrochloric acid (e.g., 1M in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

SynthesisWorkflow Start Start Alkylation N-Alkylation of DMJ (DMF, 80°C) Start->Alkylation Purification1 Silica Gel Chromatography Alkylation->Purification1 Hydrolysis Ester Hydrolysis (LiOH, MeOH/H₂O) Purification1->Hydrolysis Neutralization Neutralization with Dowex Resin Hydrolysis->Neutralization Concentration Concentration Neutralization->Concentration End N-5-Carboxypentyl-DMJ Concentration->End

Coupling to Affinity Resin

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Amine-functionalized agarose (B213101) resin (e.g., NHS-activated Sepharose)

  • Coupling buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Wash the amine-functionalized agarose resin with the coupling buffer.

  • Dissolve this compound, NHS (1.2 eq), and EDC (1.2 eq) in the coupling buffer.

  • Incubate the solution with the washed resin at room temperature for 2-4 hours with gentle mixing.

  • Wash the resin with coupling buffer to remove unreacted ligand and coupling reagents.

  • Block any remaining active sites on the resin by incubating with the blocking buffer for 1-2 hours.

  • Wash the resin extensively with wash buffer.

  • The affinity resin is now ready for use in protein purification.

α-Glucosidase Inhibition Assay

This is a general colorimetric assay that can be adapted for various α-glucosidases.[1]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or its hydrochloride salt)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of N-CP-DMJ in the phosphate buffer. Create a series of dilutions to test a range of concentrations.

  • In a 96-well plate, add 50 µL of the α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.

  • Add 50 µL of the N-CP-DMJ dilutions to the test wells. Add 50 µL of buffer to the control wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound and its hydrochloride salt are valuable chemical probes for studying the role of N-glycan processing in cellular function. Their ability to inhibit key enzymes in the protein folding and quality control pathways of the endoplasmic reticulum makes them useful for inducing and studying ER stress and the unfolded protein response. The methodologies and data presented in this guide provide a foundation for researchers to utilize these compounds in their investigations into glycobiology, protein folding, and the development of novel therapeutic strategies for diseases associated with ER dysfunction. Further research is warranted to fully elucidate the complete biological activity profile and therapeutic potential of these iminosugar derivatives.

References

Methodological & Application

Application Notes and Protocols for the Purification of Mannosidases using N-5-Carboxypentyl-deoxymannojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The purification of specific mannosidases is crucial for their biochemical characterization, structural studies, and for the development of therapeutic agents that target their activity. Mannosidases play a pivotal role in the N-linked glycosylation pathway, making them attractive targets for drug development in areas such as oncology and antiviral therapies. Affinity chromatography, a technique that separates proteins based on a specific and reversible interaction between a protein and a matrix-bound ligand, offers a highly effective method for isolating these enzymes.

Principle of Purification

This protocol describes the use of an affinity resin functionalized with N-5-Carboxypentyl-deoxymannojirimycin for the purification of mannosidases. Deoxymannojirimycin (DMJ) is a potent, competitive inhibitor of a specific class of mannosidases. It is an iminosugar that mimics the transition state of the mannosyl cation during glycosidic bond cleavage. The N-5-carboxypentyl linker provides a spacer arm and a functional group for covalent attachment to a solid support, such as Sepharose or agarose (B213101) beads, creating a highly specific affinity matrix.

When a crude or partially purified protein mixture containing mannosidases is passed through the affinity column, the target mannosidases bind specifically to the immobilized this compound ligand. Non-target proteins do not bind and are washed away. The bound mannosidase can then be eluted by changing the buffer conditions to disrupt the protein-ligand interaction, for instance, by introducing a competitive inhibitor or by altering the pH. This method can yield a highly purified and active enzyme in a single chromatographic step.

Selectivity of the Ligand

Deoxymannojirimycin is a selective inhibitor of Class I α-1,2-mannosidases, with a particularly high affinity for Golgi α-mannosidase I. It exhibits significantly lower to no inhibitory activity against Class II mannosidases (e.g., Golgi mannosidase II) and lysosomal α-mannosidases. This specificity makes the this compound resin an excellent tool for the selective purification of Class I α-1,2-mannosidases from complex biological samples.

Data Presentation

Table 1: Comparative Inhibitory Activity of Deoxymannojirimycin (DMJ)

The following table summarizes the inhibitory potency of deoxymannojirimycin against various mannosidase classes, providing the rationale for its use in selective affinity purification.

InhibitorTarget EnzymeEnzyme ClassOrganism/SourceIC50 / Ki
1-Deoxymannojirimycin (DMJ)α-1,2-MannosidaseClass INot Specified20 µM (IC50)
1-Deoxymannojirimycin (DMJ)Golgi α-Mannosidase IClass IRat LiverLow µM range
1-Deoxymannojirimycin (DMJ)Endoplasmic Reticulum α-MannosidaseClass IRat LiverNot Inhibited
1-Deoxymannojirimycin (DMJ)Golgi α-Mannosidase IIClass IIRat LiverNot Inhibited
1-Deoxymannojirimycin (DMJ)Lysosomal α-Mannosidase-Rat LiverNot Inhibited

Data compiled from publicly available literature. The exact inhibitory concentrations can vary based on assay conditions.

Experimental Protocols

1. Preparation of this compound Affinity Resin

The affinity resin is typically prepared by coupling this compound to an activated agarose or Sepharose matrix (e.g., NHS-activated Sepharose or CNBr-activated Sepharose). The primary amine of the deoxymannojirimycin derivative reacts with the activated groups on the resin to form a stable covalent bond. The N-5-carboxypentyl group acts as a spacer to minimize steric hindrance and facilitate the binding of the target enzyme. While pre-made resins may be commercially available, the synthesis involves standard bioconjugation chemistry.

2. Generalized Protocol for Affinity Purification of Mannosidases

Disclaimer: The following is a generalized protocol adapted from standard affinity chromatography procedures and protocols for purifying other glycosidases with similar affinity ligands, due to a lack of a specific published protocol for mannosidase purification using this compound. Optimization of buffer composition, pH, and elution conditions may be required for specific mannosidases.

Materials:

  • Affinity Resin: this compound coupled to Sepharose/Agarose.

  • Chromatography Column: Appropriate size for the amount of resin.

  • Equilibration/Binding Buffer: 50 mM MES, pH 6.5, containing 150 mM NaCl, 1 mM CaCl₂, and 0.1% Triton X-100.

  • Wash Buffer: Equilibration/Binding Buffer with increased NaCl concentration (e.g., 500 mM) to reduce non-specific binding.

  • Elution Buffer Option 1 (Competitive Elution): Equilibration/Binding Buffer supplemented with a competitive inhibitor, such as 1-10 mM 1-deoxymannojirimycin.

  • Elution Buffer Option 2 (pH Elution): A buffer with a pH that disrupts binding, such as 0.1 M sodium acetate, pH 4.5. (Note: Enzyme stability at low pH must be confirmed).

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0 (for pH elution).

  • Regeneration Buffer: High salt buffer (e.g., 1 M NaCl) followed by Equilibration/Binding Buffer.

  • Storage Buffer: Equilibration/Binding Buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).

Procedure:

  • Column Packing and Equilibration: a. Prepare a slurry of the affinity resin in Equilibration/Binding Buffer. b. Pack the slurry into the chromatography column and allow the resin to settle. c. Equilibrate the column by washing with 5-10 column volumes (CV) of Equilibration/Binding Buffer at a flow rate of approximately 1 mL/min.

  • Sample Preparation and Loading: a. Prepare a cell lysate or a partially purified protein fraction in Equilibration/Binding Buffer. The sample should be clarified by centrifugation or filtration (0.45 µm) to remove any particulate matter. b. Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 0.2-0.5 mL/min) to allow for maximum binding of the target mannosidase to the resin.

  • Washing: a. After loading the sample, wash the column with 10-15 CV of Equilibration/Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline. b. (Optional) Perform a more stringent wash with 5-10 CV of Wash Buffer to remove non-specifically bound proteins. Re-equilibrate the column with 5 CV of Equilibration/Binding Buffer before elution.

  • Elution:

    • Method A: Competitive Elution a. Apply the Elution Buffer containing the competitive inhibitor (1-deoxymannojirimycin) to the column. b. Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm. The target mannosidase will elute as a peak.

    • Method B: pH Elution a. Apply the low pH Elution Buffer to the column. b. Collect fractions into tubes containing a small amount of Neutralization Buffer to immediately restore a neutral pH and preserve enzyme activity. c. Monitor the protein elution by absorbance at 280 nm.

  • Analysis of Fractions: a. Analyze the collected fractions for mannosidase activity using a suitable assay (e.g., a colorimetric or fluorometric assay with a specific substrate like p-nitrophenyl-α-D-mannopyranoside). b. Analyze the fractions by SDS-PAGE to assess the purity of the eluted mannosidase.

  • Column Regeneration and Storage: a. Wash the column with 5 CV of high salt Regeneration Buffer. b. Re-equilibrate the column with 5-10 CV of Equilibration/Binding Buffer. c. For long-term storage, wash the column with Storage Buffer and store at 4°C.

Visualizations

G cluster_prep Preparation cluster_purification Purification Steps cluster_analysis Analysis & Regeneration Resin Prepare Affinity Resin Slurry Equilibrate Equilibrate Column with Binding Buffer Resin->Equilibrate Load Load Sample onto Column Equilibrate->Load Sample Prepare and Clarify Protein Sample Sample->Load Wash1 Wash with Binding Buffer Load->Wash1 Wash2 Wash with High Salt Buffer (Optional) Wash1->Wash2 Elute Elute Bound Mannosidase Wash1->Elute Wash2->Elute Analyze Analyze Fractions (Activity Assay, SDS-PAGE) Elute->Analyze Regenerate Regenerate and Store Column Analyze->Regenerate

Caption: Workflow for mannosidase affinity purification.

N_Glycan_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9 Glc₃Man₉GlcNAc₂ Man9 Man₉GlcNAc₂ Glc3Man9->Man9 Glucosidases I & II Man8 Man₈GlcNAc₂ Man9->Man8 ER Mannosidase I Man5 Man₅GlcNAc₂ Man8->Man5 Golgi Mannosidase I Man8->Man5 GlcNAcMan5 GlcNAcMan₅GlcNAc₂ Man5->GlcNAcMan5 GlcNAcT-I GlcNAcMan3 GlcNAcMan₃GlcNAc₂ GlcNAcMan5->GlcNAcMan3 Golgi Mannosidase II Complex Complex N-Glycans GlcNAcMan3->Complex Further Processing

Caption: N-glycan biosynthesis pathway highlighting key mannosidase steps.

Application Notes and Protocols for N-5-Carboxypentyl-deoxymannojirimycin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-5-Carboxypentyl-deoxymannojirimycin hydrochloride is a synthetic derivative of deoxymannojirimycin, a potent inhibitor of α-mannosidases. This compound is a valuable tool for research in glycobiology and drug development, primarily utilized for the affinity purification of mannosidase enzymes and for studying the effects of mannosidase inhibition on cellular processes such as glycoprotein (B1211001) folding and quality control. Its structure features a deoxymannojirimycin core, responsible for enzyme inhibition, and a C5 carboxylic acid-terminated alkyl chain, which facilitates its conjugation to solid supports for affinity chromatography.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₂H₂₄ClNO₆
Molecular Weight 313.77 g/mol
CAS Number 104154-10-1
Appearance White to off-white solid
Solubility Soluble in water
Storage Store at -20°C for long-term stability.

Applications

  • Affinity Purification of α-Mannosidases: The primary application of this compound hydrochloride is as a ligand in affinity chromatography for the purification of α-mannosidases, particularly ER mannosidase I and Golgi mannosidases.

  • Inhibition of N-linked Glycosylation: As an inhibitor of α-mannosidases, this compound can be used in cell culture experiments to study the role of N-glycan processing in glycoprotein folding, trafficking, and function.

  • Induction of Endoplasmic Reticulum (ER) Stress: By inhibiting mannosidase activity, this compound hydrochloride can lead to the accumulation of misfolded glycoproteins in the ER, thereby inducing the Unfolded Protein Response (UPR).

Experimental Protocols

Protocol 1: Coupling of this compound hydrochloride to Amino-functionalized Sepharose Resin

This protocol describes the covalent attachment of the inhibitor to a solid support for affinity chromatography.

Materials:

  • This compound hydrochloride

  • Amino-functionalized Sepharose resin (e.g., NHS-activated Sepharose)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Wash Buffer: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0

  • Blocking Buffer: 1 M Tris-HCl, pH 8.0

  • Ethanolamine (B43304)

  • Distilled water

Procedure:

  • Resin Preparation: Swell the required amount of amino-functionalized Sepharose resin in ice-cold 1 mM HCl, then wash thoroughly with distilled water and then with Coupling Buffer.

  • Ligand Activation: Dissolve this compound hydrochloride in Coupling Buffer. Add EDC and NHS to the solution to activate the carboxyl group. Incubate for 15 minutes at room temperature.

  • Coupling Reaction: Add the activated ligand solution to the prepared resin. Gently mix the suspension on a rotator for 2-4 hours at room temperature or overnight at 4°C.

  • Washing: Wash the resin with Coupling Buffer to remove unbound ligand.

  • Blocking: To block any remaining active groups on the resin, add Blocking Buffer containing 0.1 M ethanolamine and incubate for 2 hours at room temperature.

  • Final Wash: Wash the resin extensively with alternating cycles of Wash Buffer and Coupling Buffer (3-5 cycles).

  • Storage: Store the affinity resin in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.

G cluster_prep Resin Preparation cluster_activation Ligand Activation cluster_coupling Coupling and Blocking Resin Amino-functionalized Sepharose Resin Swell Swell in 1 mM HCl Resin->Swell Wash1 Wash with dH₂O Swell->Wash1 Wash2 Wash with Coupling Buffer Wash1->Wash2 Mix Mix Resin and Activated Ligand Wash2->Mix Ligand This compound hydrochloride EDC_NHS Add EDC and NHS in Coupling Buffer Ligand->EDC_NHS Activated_Ligand Activated Ligand EDC_NHS->Activated_Ligand Activated_Ligand->Mix Wash3 Wash with Coupling Buffer Mix->Wash3 Block Block with Ethanolamine Wash3->Block Final_Wash Final Wash Cycles Block->Final_Wash Affinity_Resin Affinity Resin Final_Wash->Affinity_Resin

Figure 1: Workflow for coupling the inhibitor to a resin.
Protocol 2: Affinity Purification of α-Mannosidase

This protocol provides a general procedure for the purification of α-mannosidase from a cell lysate or tissue extract using the prepared affinity resin.

Materials:

  • This compound-Sepharose resin

  • Cell lysate or tissue extract containing α-mannosidase

  • Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Elution Buffer: 0.1 M Glycine-HCl, pH 3.0 or a buffer containing a high concentration of a competitive inhibitor (e.g., 1 M α-methylmannopyranoside in Binding/Wash Buffer)

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Column Preparation: Pack a chromatography column with the affinity resin and equilibrate with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Apply the clarified cell lysate or tissue extract to the column at a slow flow rate (e.g., 0.5 mL/min).

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound α-mannosidase using the Elution Buffer. Collect fractions and immediately neutralize the acidic eluate with Neutralization Buffer if using a low pH elution.

  • Analysis: Analyze the collected fractions for α-mannosidase activity and purity using an appropriate enzyme assay and SDS-PAGE.

G Start Start Equilibrate Equilibrate Column with Binding Buffer Start->Equilibrate Load Load Sample Equilibrate->Load Wash Wash with Binding Buffer Load->Wash Elute Elute with Elution Buffer Wash->Elute Neutralize Neutralize Fractions Elute->Neutralize Analyze Analyze Fractions (Enzyme Assay, SDS-PAGE) Neutralize->Analyze End End Analyze->End

Figure 2: Workflow for affinity purification of α-mannosidase.
Protocol 3: In Vitro α-Mannosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of this compound hydrochloride.

Materials:

  • Purified α-mannosidase (e.g., from Jack Bean)

  • This compound hydrochloride

  • Substrate: p-nitrophenyl-α-D-mannopyranoside (pNPM)

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5

  • Stop Solution: 0.2 M Sodium Carbonate

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of this compound hydrochloride in Assay Buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Blank: 50 µL of Assay Buffer

    • Control (No Inhibitor): 40 µL of Assay Buffer + 10 µL of α-mannosidase solution

    • Inhibitor Wells: 40 µL of inhibitor dilution + 10 µL of α-mannosidase solution

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of pNPM substrate solution to all wells.

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Reaction Termination: Add 100 µL of Stop Solution to all wells.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Protocol 4: Analysis of N-linked Glycans by HPLC

This protocol allows for the analysis of changes in the cellular N-glycan profile upon treatment with this compound hydrochloride.

Materials:

  • Cells treated with or without this compound hydrochloride

  • Lysis Buffer

  • PNGase F (Peptide-N-Glycosidase F)

  • 2-Aminobenzamide (2-AB) for fluorescent labeling

  • HPLC system with a fluorescence detector and a glycan analysis column (e.g., HILIC)

Procedure:

  • Cell Lysis and Protein Extraction: Lyse the treated and untreated cells and extract the total protein.

  • N-glycan Release: Denature the proteins and release the N-linked glycans by incubating with PNGase F.

  • Fluorescent Labeling: Label the released glycans with 2-AB by reductive amination.

  • Purification of Labeled Glycans: Purify the 2-AB labeled glycans to remove excess labeling reagent.

  • HPLC Analysis: Separate the labeled glycans by HPLC.

  • Data Analysis: Compare the glycan profiles of treated and untreated cells to identify changes in specific glycan structures.

Signaling Pathway Analysis

Inhibition of α-mannosidases by this compound hydrochloride disrupts the normal processing of N-linked glycans on newly synthesized glycoproteins in the endoplasmic reticulum. This can lead to the accumulation of misfolded glycoproteins, triggering ER stress and activating the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6.

G cluster_upr Unfolded Protein Response (UPR) Inhibitor N-5-Carboxypentyl- deoxymannojirimycin hydrochloride Mannosidase α-Mannosidase I Inhibitor->Mannosidase inhibits Glycan_Processing N-Glycan Processing (Mannose Trimming) Mannosidase->Glycan_Processing Misfolded_Proteins Accumulation of Misfolded Glycoproteins Glycan_Processing->Misfolded_Proteins disruption leads to ER_Stress ER Stress Misfolded_Proteins->ER_Stress PERK PERK ER_Stress->PERK activates IRE1 IRE1 ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates PERK_downstream eIF2α phosphorylation Translation Attenuation ATF4 expression PERK->PERK_downstream IRE1_downstream XBP1 splicing ERAD component upregulation IRE1->IRE1_downstream ATF6_downstream Cleavage in Golgi Chaperone gene expression ATF6->ATF6_downstream

Figure 3: Inhibition of N-glycan processing and induction of the UPR.

Quantitative Data

CompoundEnzymeKᵢ (µM)Source Organism
N-5-Carboxypentyl-1-deoxynojirimycinPig Liver Glucosidase I2.1Pig

Note: This data is for a related compound and should be used as a reference only.

Conclusion

This compound hydrochloride is a versatile tool for glycobiology research. The protocols and information provided here offer a comprehensive guide for its application in enzyme purification and cellular studies. Researchers are encouraged to optimize these protocols for their specific experimental systems.

Troubleshooting & Optimization

Technical Support Center: Optimizing N-5-Carboxypentyl-deoxymannojirimycin Concentration for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of N-5-Carboxypentyl-deoxymannojirimycin (CP-DMJ) and its analogs for enzyme kinetics studies, with a focus on glucosidase inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CP-DMJ) and what is its mechanism of action?

A1: this compound (CP-DMJ) is an iminosugar, a class of compounds that are structural mimics of monosaccharides. Due to this structural similarity, CP-DMJ and its derivatives can act as competitive inhibitors of glycosidase enzymes, such as glucosidases and mannosidases. These enzymes are crucial for the processing of N-linked glycans on glycoproteins. Specifically, derivatives of deoxynojirimycin are potent inhibitors of α-glucosidases I and II, which are involved in the early stages of glycoprotein (B1211001) processing in the endoplasmic reticulum. For instance, N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, a derivative of CP-DMJ, is a strong inhibitor of trimming glucosidase I.[1] The mechanism of action involves the inhibitor binding to the active site of the enzyme, thereby preventing the natural substrate from binding and being processed.[2][3]

Q2: What is the role of glucosidase I and the N-linked glycosylation pathway?

A2: Glucosidase I is a key enzyme in the N-linked glycosylation pathway, which is essential for the proper folding and quality control of many proteins in eukaryotic cells.[4] This pathway begins in the endoplasmic reticulum (ER) with the transfer of a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains. Glucosidase I then removes the terminal α1,2-linked glucose residue from this precursor. This trimming step is a critical signal for the glycoprotein to enter the calnexin/calreticulin cycle, a major protein folding and quality control checkpoint in the ER. Subsequent trimming by glucosidase II and other enzymes, followed by further modifications in the Golgi apparatus, ultimately leads to mature glycoproteins. By inhibiting glucosidase I, compounds like CP-DMJ can disrupt this pathway, leading to misfolded proteins and potentially inducing cellular stress.

Q3: Where should I start with the concentration of CP-DMJ in my enzyme kinetics experiment?

A3: A good starting point for determining the optimal concentration of an inhibitor is to look at its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). For a close analog, N-5-carboxypentyl-1-deoxynojirimycin, the reported Ki value for pig liver glucosidase I is approximately 0.45 µM. Therefore, a reasonable starting range for your experiments would be from low nanomolar to low micromolar concentrations. It is recommended to perform a dose-response curve with a wide range of inhibitor concentrations (e.g., from 0.1 x Ki to 100 x Ki) to determine the IC50 value under your specific experimental conditions.

Troubleshooting Guides

Problem 1: No or very low enzyme inhibition observed.

Possible Cause Troubleshooting Step
Incorrect Inhibitor Concentration Verify the calculated concentration of your CP-DMJ stock solution. Ensure that the final concentration in the assay is within the expected inhibitory range (see FAQ 3).
Degraded Inhibitor Iminosugars are generally stable, but improper storage (e.g., repeated freeze-thaw cycles, prolonged exposure to light or extreme pH) can lead to degradation. Prepare fresh inhibitor solutions.
Inactive Enzyme Confirm the activity of your glucosidase enzyme using a positive control substrate in the absence of the inhibitor. Ensure the enzyme has been stored correctly and has not lost activity.
Inappropriate Assay Conditions The inhibitory potency of competitive inhibitors can be affected by substrate concentration. If the substrate concentration is too high, it can outcompete the inhibitor.[5] Try performing the assay at a substrate concentration around the Michaelis constant (Km). Also, verify that the pH and buffer composition are optimal for both enzyme activity and inhibitor binding.
Contaminants in Sample If you are using a biological sample, endogenous substrates or other molecules might interfere with the assay. Consider purifying your enzyme or using a more specific substrate.

Problem 2: High background signal or non-linear reaction progress curves.

Possible Cause Troubleshooting Step
Substrate Instability Some chromogenic or fluorogenic substrates can be unstable and hydrolyze spontaneously, leading to a high background signal. Run a control reaction without the enzyme to assess substrate stability.
Precipitation of Inhibitor At higher concentrations, some iminosugar derivatives may have limited solubility in aqueous buffers, leading to precipitation and light scattering. Visually inspect your assay wells for any turbidity. If precipitation is an issue, consider using a co-solvent like DMSO (ensure the final concentration does not affect enzyme activity) or lowering the inhibitor concentration range.
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and free from microbial contamination.
Instrument Settings Optimize the settings of your plate reader or spectrophotometer (e.g., wavelength, gain) for the specific assay to ensure you are in the linear range of detection.

Problem 3: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents, especially for the inhibitor and enzyme solutions.
Temperature Fluctuations Enzyme kinetics are highly sensitive to temperature. Ensure all reagents are equilibrated to the assay temperature before starting the reaction and maintain a constant temperature throughout the experiment.
Timing Inconsistencies In kinetic assays, the timing of reagent addition and measurements is critical. Use a multichannel pipette or an automated liquid handler to minimize variations between wells.
Incomplete Mixing Ensure thorough but gentle mixing of the reaction components after each addition. Avoid vigorous shaking that could denature the enzyme.

Quantitative Data Summary

The following table summarizes the reported inhibition constants (Ki) for N-5-Carboxypentyl-1-deoxynojirimycin against glucosidases from pig liver. This data can serve as a reference for designing your experiments.

InhibitorEnzymeSourceKi (µM)
N-5-Carboxypentyl-1-deoxynojirimycinGlucosidase IPig Liver~0.45

Note: The potency of an inhibitor can vary depending on the enzyme source and assay conditions.

Experimental Protocols

Protocol 1: Determination of IC50 for CP-DMJ

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of CP-DMJ against a glucosidase enzyme using a colorimetric substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • Purified glucosidase I

  • This compound (CP-DMJ)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)

  • Stop Solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of CP-DMJ in the assay buffer.

    • Prepare a series of dilutions of CP-DMJ in the assay buffer. It is recommended to perform a 10-point two-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Prepare a stock solution of pNPG in the assay buffer. The final concentration in the assay should be at or near the Km of the enzyme for this substrate.

    • Prepare the glucosidase I solution in the assay buffer to a concentration that gives a linear reaction rate for at least 15-20 minutes.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each CP-DMJ dilution to triplicate wells.

    • For the control (100% enzyme activity), add 20 µL of assay buffer instead of the inhibitor.

    • For the blank (no enzyme activity), add 20 µL of assay buffer.

  • Pre-incubation:

    • Add 50 µL of the glucosidase I solution to all wells except the blank wells (add 50 µL of assay buffer to the blank wells).

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Initiate the Reaction:

    • Add 50 µL of the pNPG solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) during which the reaction is linear.

  • Stop the Reaction:

    • Add 50 µL of the stop solution to all wells. The stop solution will increase the pH and stop the enzymatic reaction, while also developing the yellow color of the p-nitrophenol product.

  • Measure Absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of inhibition for each CP-DMJ concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of control))

    • Plot the % Inhibition versus the logarithm of the CP-DMJ concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Diagram 1: N-Linked Glycosylation and Glucosidase I Inhibition

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum Nascent_Polypeptide Nascent Polypeptide OST Oligosaccharyl-transferase Nascent_Polypeptide->OST Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂-P-P-Dol Glc3Man9GlcNAc2->OST Glycoprotein_Glc3 Glycoprotein (Glc₃Man₉GlcNAc₂) OST->Glycoprotein_Glc3 Glycan Transfer Glucosidase_I Glucosidase I Glycoprotein_Glc3->Glucosidase_I Glycoprotein_Glc2 Glycoprotein (Glc₂Man₉GlcNAc₂) Glucosidase_I->Glycoprotein_Glc2 Glucose Trimming Calnexin_Cycle Calnexin/ Calreticulin Cycle (Protein Folding & Quality Control) Glycoprotein_Glc2->Calnexin_Cycle CP_DMJ CP-DMJ CP_DMJ->Glucosidase_I Inhibition Properly_Folded_Protein Properly Folded Glycoprotein Calnexin_Cycle->Properly_Folded_Protein Golgi -> To Golgi Properly_Folded_Protein->Golgi

Caption: Workflow of early N-linked glycosylation and the inhibitory action of CP-DMJ on Glucosidase I.

Diagram 2: Experimental Workflow for Determining Optimal Inhibitor Concentration

Experimental_Workflow cluster_prep Preparation cluster_assay IC50 Determination cluster_kinetics Kinetic Characterization A Prepare Enzyme, Substrate, and CP-DMJ Solutions B Perform Dose-Response Assay (Varying CP-DMJ Concentrations) A->B C Measure Enzyme Activity B->C D Calculate % Inhibition C->D E Plot % Inhibition vs. [CP-DMJ] and Determine IC50 D->E F Perform Kinetic Assays at Different Substrate and Inhibitor Concentrations (around IC50/Ki) E->F Inform Starting Concentrations G Generate Michaelis-Menten and Lineweaver-Burk Plots F->G H Determine Ki and Inhibition Type G->H

Caption: Logical workflow for optimizing and characterizing CP-DMJ concentration in enzyme kinetics.

References

stability and storage conditions for N-5-Carboxypentyl-deoxymannojirimycin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of N-5-Carboxypentyl-deoxymannojirimycin, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity and activity of this compound.

Storage Conditions:

ParameterRecommendationSource
Temperature Store at -20°C for long-term storage.
Form The compound is typically supplied as a white to off-white powder or crystalline solid.[1]
Shipping Shipped at room temperature in the continental US; may vary elsewhere.[2]

Stability Data:

CompoundConditionStabilitySource
N-5-Carboxypentyl-1-deoxynojirimycinStored at -20°C≥ 4 years[2]

It is best practice to protect the compound from light and moisture and to prepare solutions fresh for optimal performance. For applications requiring the compound to be in solution for extended periods, it is recommended to conduct small-scale stability tests under the specific experimental conditions.

Handling and Solution Preparation

  • Form: this compound is a powder.

  • Solubility: The parent compound, deoxymannojirimycin, is soluble in water at 10 mg/mL. While specific data for the N-5-carboxypentyl derivative is not provided, aqueous solubility is expected. It is recommended to test solubility in the buffer of choice.

  • Solution Preparation:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Weigh the desired amount of powder in a suitable container.

    • Add the desired solvent (e.g., ultrapure water or a buffer appropriate for your experiment) to the powder.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Prepare solutions fresh before use. If storage of a stock solution is necessary, aliquot and store at -20°C or below for short periods. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C.

Q2: How long is the compound stable when stored correctly?

A2: While specific data for this compound is not available, the analogous compound N-5-Carboxypentyl-1-deoxynojirimycin is stable for at least 4 years when stored at -20°C.[2]

Q3: How should I prepare a solution of this compound?

A3: The compound is a powder. It is advisable to dissolve it in an aqueous buffer suitable for your experiment. The parent compound, deoxymannojirimycin, is soluble in water. Prepare solutions fresh and, if necessary, store aliquots at -20°C to minimize degradation.

Q4: Can I reuse an affinity column with immobilized this compound?

A4: It is generally recommended to avoid reusing affinity media unless the samples are identical to prevent cross-contamination and potential ligand degradation from harsh regeneration steps.

Q5: What is the primary application of this compound?

A5: This compound is primarily used as a ligand in affinity chromatography for the purification of mannosidases, particularly Golgi mannosidase I. The carboxypentyl group allows for its covalent linkage to a chromatography resin.

Troubleshooting Guide

This guide focuses on issues that may arise when using this compound in its primary application, affinity chromatography.

Experimental Workflow: Affinity Chromatography

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Ligand_Immobilization Immobilize Ligand to Resin Column_Packing Pack Column Ligand_Immobilization->Column_Packing Equilibration Equilibrate Column Column_Packing->Equilibration Sample_Loading Load Sample Equilibration->Sample_Loading Wash Wash unbound proteins Sample_Loading->Wash Elution Elute Target Protein Wash->Elution Analysis Analyze Fractions (e.g., SDS-PAGE) Elution->Analysis

Caption: A typical workflow for affinity chromatography using an immobilized ligand.

Troubleshooting Common Issues
IssuePossible CauseRecommended Solution
Low or No Binding of Target Protein Improper Ligand Immobilization: Incomplete or incorrect coupling of this compound to the resin.- Verify the coupling chemistry and ensure all reagents are fresh. - Optimize the ligand density on the resin.
Incorrect Binding Buffer: The pH or ionic strength of the binding buffer is not optimal for the protein-ligand interaction.- Adjust the pH and salt concentration of the binding buffer to improve binding efficiency.
Ligand Degradation: The immobilized ligand may have degraded due to harsh storage or regeneration conditions.- Prepare a fresh batch of affinity resin. - Avoid harsh cleaning protocols and store the column appropriately.
Non-specific Binding of Contaminating Proteins Inadequate Washing: The washing steps are not sufficient to remove all non-specifically bound proteins.- Increase the volume and/or stringency of the wash buffer (e.g., by slightly increasing salt concentration).
Hydrophobic Interactions: The N-alkyl chain may cause non-specific hydrophobic interactions.- Add a non-ionic detergent (e.g., Tween-20) to the wash buffer to minimize hydrophobic interactions.
Poor Recovery of Target Protein during Elution Elution Conditions Too Mild: The elution buffer is not strong enough to disrupt the protein-ligand interaction.- If using a competitive inhibitor for elution, increase its concentration. - If changing pH, ensure the pH shift is sufficient to disrupt binding.
Protein Denaturation/Precipitation: The elution conditions are too harsh, causing the target protein to denature and precipitate on the column.- If using low pH for elution, collect fractions in a neutralization buffer. - Consider alternative, milder elution strategies.

Logical Troubleshooting Flow

G cluster_start cluster_binding Binding Issues cluster_purity Purity Issues cluster_recovery Recovery Issues cluster_end start Experiment Fails no_binding No/Low Target Binding start->no_binding Problem? low_purity Low Purity of Eluted Protein start->low_purity Problem? low_recovery Low Recovery of Target start->low_recovery Problem? check_immobilization Verify Ligand Immobilization no_binding->check_immobilization optimize_buffer Optimize Binding Buffer (pH, salt) check_immobilization->optimize_buffer OK fresh_resin Prepare Fresh Resin check_immobilization->fresh_resin Failed end Successful Experiment optimize_buffer->end Resolved fresh_resin->end optimize_wash Optimize Wash Steps (volume, stringency) low_purity->optimize_wash add_detergent Add Non-ionic Detergent to Wash optimize_wash->add_detergent Still Impure optimize_wash->end Resolved add_detergent->end optimize_elution Optimize Elution Conditions low_recovery->optimize_elution check_precipitation Check for Protein Precipitation optimize_elution->check_precipitation Still Low optimize_elution->end Resolved check_precipitation->end

Caption: A decision tree for troubleshooting common affinity chromatography issues.

References

troubleshooting failed mannosidase purification with N-5-Carboxypentyl-deoxymannojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with mannosidase purification using N-5-Carboxypentyl-deoxymannojirimycin affinity chromatography.

Troubleshooting Guide

Question: Why is my mannosidase not binding to the this compound column?

Answer: Failure to bind is a common issue that can stem from several factors related to your sample preparation and binding conditions.

  • Incorrect Buffer Conditions: The pH and ionic strength of your sample and binding buffer are critical for the specific interaction between mannosidase and the immobilized deoxymannojirimycin analogue. Ensure your binding buffer has a pH that is optimal for enzyme activity and stability, typically between 6.0 and 7.5 for many mannosidases.

  • Presence of Inhibitors: Your crude enzyme preparation may contain natural inhibitors or compounds from the lysis buffer (e.g., high concentrations of salts or chelating agents like EDTA) that interfere with binding. It is advisable to perform a buffer exchange step, such as dialysis or gel filtration, before loading the sample onto the affinity column.

  • Enzyme Inactivity: The mannosidase in your lysate may be inactive or denatured. Confirm the presence of active enzyme in your starting material using an activity assay before and after any pre-purification steps.

  • Insufficient Equilibration: The column must be thoroughly equilibrated with the binding buffer to ensure the correct pH and ionic environment for binding.

Question: I am experiencing low yield of purified mannosidase. What are the possible causes and solutions?

Answer: Low recovery of your target protein can be due to issues with binding, elution, or protein stability.

  • Suboptimal Elution Conditions: The elution of mannosidase from a deoxymannojirimycin-based affinity column relies on competitive displacement. If the concentration of the competing ligand (e.g., mannose) in the elution buffer is too low, the enzyme will not be efficiently displaced. A gradient or step-elution with increasing concentrations of the competitor can help optimize this. Alternatively, a shift in pH can be used for elution, but this may risk denaturing the enzyme.

  • Protein Degradation: Mannosidases can be susceptible to proteolysis. Ensure that protease inhibitors are included in your lysis and purification buffers. Keeping the entire purification process at a low temperature (4°C) is also crucial.

  • Irreversible Binding: In some cases, the interaction between the enzyme and the affinity ligand can be too strong, leading to difficult elution. This can sometimes be addressed by altering the pH or ionic strength of the elution buffer, or by using a denaturing agent as a last resort if enzyme activity is not required post-elution.

  • Column Overloading: Exceeding the binding capacity of your affinity resin will result in the loss of your target protein in the flow-through. Determine the binding capacity of your resin and load an appropriate amount of crude protein.

Question: My purified mannosidase has low purity and shows multiple bands on an SDS-PAGE gel. How can I reduce non-specific binding?

Answer: The presence of contaminating proteins is often due to non-specific interactions with the affinity matrix.

  • Inadequate Washing: Insufficient washing of the column after sample application can leave behind non-specifically bound proteins. Increase the wash volume and/or include low concentrations of non-ionic detergents (e.g., 0.1% Triton X-100) or salt (e.g., up to 0.5 M NaCl) in the wash buffer to disrupt weak, non-specific interactions.

  • Hydrophobic Interactions: Some proteins may bind non-specifically to the spacer arm or the agarose (B213101) matrix itself. Including additives like ethylene (B1197577) glycol or detergents in the binding and wash buffers can help to minimize these interactions.

  • Co-purification of Interacting Proteins: The contaminants may be proteins that naturally interact with mannosidase. If these interactions are ionic, increasing the salt concentration in the wash buffer can help to dissociate them.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound affinity chromatography for mannosidase purification?

A1: This technique relies on the specific and reversible binding of mannosidase to its inhibitor, deoxymannojirimycin, which has been chemically modified with a carboxypentyl linker and immobilized on a solid support (e.g., Sepharose). The enzyme binds to the inhibitor due to its structural similarity to the natural substrate, mannose. Unbound proteins are washed away, and the purified mannosidase is then eluted by competitive displacement with a high concentration of a competing ligand, such as free mannose, or by changing the pH to disrupt the enzyme-inhibitor interaction.

Q2: How can I monitor the success of my mannosidase purification?

A2: The purification process should be monitored at each step by measuring both the total protein concentration (e.g., using a Bradford or BCA assay) and the mannosidase activity. This allows for the calculation of specific activity (units of enzyme activity per mg of protein), which should increase at each purification step. SDS-PAGE analysis of the fractions will provide a visual assessment of the increase in purity.

Q3: Can the this compound affinity column be regenerated and reused?

A3: Yes, these columns can typically be regenerated. After elution, the column should be washed with a high salt buffer (e.g., 1-2 M NaCl) to remove any remaining bound protein, followed by a wash with a low pH buffer (e.g., glycine-HCl, pH 2.5) and then neutralized with a high pH buffer (e.g., Tris-HCl, pH 8.5). Finally, the column should be re-equilibrated with the binding buffer. For long-term storage, a solution containing a bacteriostatic agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) is recommended. Always consult the manufacturer's instructions for the specific resin you are using.

Q4: What are some alternative elution strategies if competitive elution with mannose is not effective?

A4: If competitive elution is inefficient, you can try elution by changing the pH. A decrease in pH to around 4.0-5.0 can often disrupt the binding. However, it is crucial to immediately neutralize the eluted fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0) to prevent irreversible denaturation of the enzyme. Another option is to use a buffer with increased ionic strength, although this is generally less effective for inhibitor-based affinity chromatography.

Quantitative Data Summary

The following table provides a representative summary of a mannosidase purification protocol. Note that these values are illustrative and the actual results will vary depending on the source of the enzyme, the specific activity in the crude extract, and the efficiency of the purification steps.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate500100021001
Ammonium Sulfate Precipitation1508005.3802.7
Ion-Exchange Chromatography20600306015
Affinity Chromatography 1.5 450 300 45 150

Experimental Protocols

Detailed Protocol for Mannosidase Purification using this compound-Sepharose

This protocol is a synthesized methodology based on established principles of affinity chromatography for glycosidases.

  • Preparation of Cell Lysate:

    • Homogenize cells or tissues in a lysis buffer (e.g., 50 mM MES, pH 6.5, 150 mM NaCl, 1% Triton X-100, and a cocktail of protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular debris and insoluble components.

    • Collect the supernatant containing the soluble mannosidase.

  • Column Equilibration:

    • Pack the this compound-Sepharose resin into a suitable chromatography column.

    • Equilibrate the column with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM MES, pH 6.5, 150 mM NaCl, 0.1% Triton X-100).

  • Sample Loading:

    • Apply the clarified cell lysate to the equilibrated column at a flow rate of approximately 0.5-1 mL/min.

    • Collect the flow-through fraction and save it for activity and protein analysis to assess binding efficiency.

  • Washing:

    • Wash the column with 10-15 CV of wash buffer (binding buffer with an increased salt concentration, e.g., 50 mM MES, pH 6.5, 500 mM NaCl, 0.1% Triton X-100) to remove non-specifically bound proteins.

    • Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound mannosidase with 5 CV of elution buffer (binding buffer containing a competitive ligand, e.g., 50 mM MES, pH 6.5, 150 mM NaCl, 0.1% Triton X-100, and 100 mM α-methylmannopyranoside or D-mannose).

    • Collect fractions and monitor the absorbance at 280 nm to identify the protein peak.

  • Analysis of Fractions:

    • Assay the collected fractions for mannosidase activity and protein concentration.

    • Analyze the purified fractions by SDS-PAGE to assess purity.

    • Pool the fractions containing the highest mannosidase activity.

  • Column Regeneration:

    • Wash the column with 5 CV of high salt buffer (e.g., 2 M NaCl).

    • Wash with 5 CV of sterile, distilled water.

    • Store the column in a suitable storage buffer (e.g., binding buffer containing 20% ethanol or 0.02% sodium azide) at 4°C.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow start Cell/Tissue Homogenization clarification High-Speed Centrifugation start->clarification loading Sample Loading clarification->loading equilibration Column Equilibration (Binding Buffer) equilibration->loading wash Column Washing (Wash Buffer) loading->wash elution Elution (Elution Buffer with Mannose) wash->elution analysis Fraction Analysis (Activity Assay, SDS-PAGE) elution->analysis end Purified Mannosidase analysis->end

A streamlined workflow for mannosidase affinity purification.

n_glycan_processing cluster_ER ER Processing cluster_Golgi Golgi Processing ER Endoplasmic Reticulum Golgi Golgi Apparatus Protein Nascent Polypeptide Glycoprotein Glycoprotein (Glc3Man9GlcNAc2) Protein->Glycoprotein Oligosaccharyltransferase Oligo Glc3Man9GlcNAc2 Oligo->Glycoprotein TrimmedGlycoprotein1 Glycoprotein (Man9GlcNAc2) Glycoprotein->TrimmedGlycoprotein1 Glucosidases I & II TrimmedGlycoprotein2 Glycoprotein (Man8GlcNAc2) TrimmedGlycoprotein1->TrimmedGlycoprotein2 ER α-Mannosidase I ComplexGlycan Complex N-Glycan TrimmedGlycoprotein2->ComplexGlycan Golgi Mannosidases & other glycosyltransferases

The role of mannosidases in the N-glycan processing pathway.

erad_pathway Misfolded Misfolded Glycoprotein (Man9GlcNAc2) MannoseTrim Mannose Trimming (ER Mannosidase I) Misfolded->MannoseTrim Recognition Recognition by EDEM MannoseTrim->Recognition Retrotranslocation Retrotranslocation to Cytosol Recognition->Retrotranslocation Ubiquitination Polyubiquitination Retrotranslocation->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

The involvement of ER mannosidase in the ER-associated degradation (ERAD) pathway.

potential off-target effects of N-5-Carboxypentyl-deoxymannojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-5-Carboxypentyl-deoxymannojirimycin. The information addresses potential off-target effects and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Is this compound an inhibitor of mannosidases or glucosidases?

A1: While the name "deoxymannojirimycin" suggests an interaction with mannosidases, N-5-Carboxypentyl-1-deoxynojirimycin is a potent inhibitor of glucosidase I.[1][2] It is a derivative of 1-deoxynojirimycin, a known α-glucosidase inhibitor.[1] The carboxypentyl group enhances its use for affinity chromatography.[2] However, it is crucial to consider potential off-target effects on mannosidases, as the parent compound, deoxymannojirimycin, is a known inhibitor of mannosidase I.[3][4]

Q2: What are the primary on-target effects of this compound in a cellular context?

A2: The primary on-target effect is the inhibition of α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER) that trims the outermost glucose residue from newly synthesized N-linked glycans on glycoproteins.[1][5][6] This inhibition leads to the accumulation of glycoproteins with unprocessed, glucose-containing high-mannose glycans (e.g., Glc3Man9GlcNAc2).[1]

Q3: What are the potential off-target effects of this compound?

A3: Potential off-target effects of iminosugar derivatives like this compound may include:

  • Inhibition of other glycosidases: Due to structural similarities to monosaccharides, there is a possibility of cross-inhibition of other glycosidases, such as ER α-glucosidase II, and lysosomal or Golgi mannosidases.[4][7]

  • Inhibition of glucosyltransferases: Some N-alkylated derivatives of deoxynojirimycin have been shown to inhibit glucosyltransferases involved in glycolipid biosynthesis.[8]

  • Effects on mannose uptake: In some cell types, the parent compound 1-deoxymannojirimycin (B1202084) has been observed to inhibit mannose uptake, which could affect the synthesis of dolichol-linked oligosaccharide precursors.[9]

  • Cytotoxicity: At high concentrations, some iminosugars can induce ER stress and apoptosis in certain cell lines.[9]

Q4: How can I determine if the observed effects in my experiment are due to on-target glucosidase inhibition or off-target effects?

A4: To dissect on-target versus off-target effects, consider the following control experiments:

  • Use of alternative inhibitors: Compare the effects of this compound with other specific glucosidase inhibitors (e.g., castanospermine) or mannosidase inhibitors (e.g., kifunensine).[10]

  • Rescue experiments: If you suspect off-target inhibition of mannosidase, try to rescue the phenotype by adding exogenous mannose.

  • Enzyme activity assays: Directly measure the activity of glucosidases and mannosidases in cell lysates treated with the compound.

  • Glycan analysis: Analyze the specific glycan structures accumulating on glycoproteins to distinguish between glucosidase and mannosidase inhibition.

Troubleshooting Guides

Problem 1: Unexpected changes in glycoprotein (B1211001) molecular weight or function.
Symptom Possible Cause (On-Target) Possible Cause (Off-Target) Troubleshooting Steps
Glycoprotein runs at a higher than expected molecular weight on SDS-PAGE.Inhibition of glucosidase I leads to the retention of glucose residues on high-mannose N-glycans, increasing the overall mass.Inhibition of mannosidase I, leading to the accumulation of Man9GlcNAc2 structures.1. Perform endoglycosidase H (Endo H) digestion. Both on- and potential off-target effects on early glycan processing will result in Endo H sensitivity. 2. Analyze the glycan structures by mass spectrometry to determine the exact composition (e.g., presence of glucose vs. only mannose). 3. Use a specific mannosidase inhibitor like kifunensine (B1673639) as a control.[10]
Loss of glycoprotein function (e.g., receptor binding, enzyme activity).Improper folding and quality control in the ER due to altered glycan processing.Altered glycosylation due to mannosidase inhibition affecting downstream processing and protein conformation.1. Assess protein folding and aggregation. 2. Perform functional assays with glycoproteins produced in the presence of more specific inhibitors.
Problem 2: Observed cytotoxicity or reduced cell viability.
Symptom Possible Cause Troubleshooting Steps
Increased apoptosis or decreased cell proliferation after treatment.High concentrations of the inhibitor may induce ER stress.[9]1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Measure markers of ER stress (e.g., CHOP, BiP expression). 3. Test the compound on different cell lines to assess cell-type specific toxicity.[9]
Altered cellular metabolism.Off-target inhibition of enzymes involved in glycolipid metabolism.[8]1. Analyze the cellular lipid profile. 2. Use an alternative glucosidase inhibitor with a different chemical structure.

Quantitative Data Summary

Table 1: Inhibitory Activity of Deoxymannojirimycin and Related Compounds

CompoundTarget EnzymeOrganism/SourceKi or IC50Reference
N-5-Carboxypentyl-1-deoxynojirimycinGlucosidase IPig LiverKi ≈ 0.45 µM[1]
1-DeoxynojirimycinGlucosidase IPig LiverKi ≈ 2.1 µM[1]
1-DeoxymannojirimycinGolgi α-Mannosidase IRat LiverInhibits at low µM concentrations[4]
KifunensineMannosidase IPlantIC50 ≈ 2-5 x 10⁻⁸ M[10]
Deoxymannojirimycinα-L-FucosidaseHuman LiverPotent Inhibitor[7]

Experimental Protocols

Protocol 1: In Vitro Glucosidase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside upon cleavage by α-glucosidase.

Materials:

  • Cell or tissue lysate

  • p-nitrophenyl-α-D-glucopyranoside (substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • This compound (inhibitor)

  • Stop solution (e.g., 0.5 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer.

  • To appropriate wells of a 96-well plate, add the assay buffer, lysate, and varying concentrations of this compound or a vehicle control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the p-nitrophenyl-α-D-glucopyranoside substrate.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the inhibitor.

Protocol 2: In Vitro Mannosidase Activity Assay

This protocol is based on a spectrophotometric method.[5]

Principle: The assay quantifies the release of mannose from a substrate (e.g., Man9GlcNAc2 or p-nitrophenyl-α-D-mannopyranoside). The released mannose is then measured using a coupled enzyme reaction involving glucose oxidase and peroxidase.

Materials:

  • Cell or tissue lysate

  • Mannosidase substrate (e.g., p-nitrophenyl-α-D-mannopyranoside)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • This compound (inhibitor)

  • Glucose oxidase

  • Peroxidase

  • o-dianisidine (chromogenic agent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates.

  • In a 96-well plate, combine the lysate, assay buffer, and different concentrations of this compound or vehicle.

  • Add the mannosidase substrate and incubate at 37°C for an appropriate time.

  • Stop the mannosidase reaction (e.g., by heat inactivation).

  • Add the coupled enzyme mix (glucose oxidase, peroxidase, o-dianisidine) and incubate to allow for color development.

  • Measure the absorbance at a suitable wavelength (e.g., 400 nm).

  • Determine the level of mannosidase inhibition.

Visualizations

N_Glycan_Processing_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P_P_GlcNAc2Man5 Dol-P-P-GlcNAc2Man5 Dol_P_P_GlcNAc2Man9 Dol-P-P-GlcNAc2Man9 Dol_P_P_GlcNAc2Man5->Dol_P_P_GlcNAc2Man9 Mannosyltransferases Dol_P_P_Glc3Man9GlcNAc2 Dol-P-P-Glc3Man9GlcNAc2 Dol_P_P_GlcNAc2Man9->Dol_P_P_Glc3Man9GlcNAc2 Glucosyltransferases Glycoprotein_Glc3 Glycoprotein (Glc3Man9GlcNAc2) Dol_P_P_Glc3Man9GlcNAc2->Glycoprotein_Glc3 Protein Nascent Protein Protein->Glycoprotein_Glc3 OST Glycoprotein_Glc1 Glycoprotein (Glc1Man9GlcNAc2) Glycoprotein_Glc3->Glycoprotein_Glc1 Glucosidase I Glycoprotein_Man9 Glycoprotein (Man9GlcNAc2) Glycoprotein_Glc1->Glycoprotein_Man9 Glucosidase II Glycoprotein_Man9_Golgi Glycoprotein (Man9GlcNAc2) Glycoprotein_Man9->Glycoprotein_Man9_Golgi Transport to Golgi Glucosidase_I_Inhibitor N-5-Carboxypentyl- deoxymannojirimycin (On-Target) Glucosidase_I_Inhibitor->Glycoprotein_Glc3 Glycoprotein_Man5 Glycoprotein (Man5GlcNAc2) Glycoprotein_Man9_Golgi->Glycoprotein_Man5 Mannosidase I Complex_Glycans Complex/Hybrid Glycans Glycoprotein_Man5->Complex_Glycans Further Processing Mannosidase_I_Inhibitor Potential Off-Target Inhibition Mannosidase_I_Inhibitor->Glycoprotein_Man9_Golgi

Caption: N-Glycan processing pathway and points of inhibition.

Troubleshooting_Workflow Start Experiment with This compound Unexpected_Result Unexpected Result Observed (e.g., altered MW, cytotoxicity) Start->Unexpected_Result Expected_Result Expected Result Start->Expected_Result On_Target Consistent with Glucosidase I Inhibition? Unexpected_Result->On_Target Off_Target Potential Off-Target Effect On_Target->Off_Target No On_Target->Expected_Result Yes Controls Perform Control Experiments: - Alternative Inhibitors - Enzyme Assays - Glycan Analysis Off_Target->Controls Analyze Analyze Control Data Controls->Analyze Conclusion Differentiate On-Target vs. Off-Target Effects Analyze->Conclusion

References

Technical Support Center: Synthesis of N-5-Carboxypentyl-deoxymannojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of N-5-Carboxypentyl-deoxymannojirimycin synthesis.

Troubleshooting Guide

Low or no product yield is a common issue in multi-step organic synthesis. This guide addresses specific problems you may encounter during the synthesis of this compound, focusing on the key reductive amination and subsequent hydrolysis steps.

Problem Potential Cause Recommended Solution
Low Yield in Reductive Amination Step Incomplete imine formation.Ensure anhydrous reaction conditions. The presence of water can hinder the formation of the imine intermediate. Use of a dehydrating agent like molecular sieves can be beneficial.
Ineffective reducing agent.Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are generally effective and mild reducing agents for reductive amination. Ensure the reagent is fresh and added portion-wise to control the reaction.
Suboptimal pH.The pH of the reaction mixture is crucial for imine formation and reduction. A slightly acidic pH (around 5-6) is often optimal. This can be achieved by adding a small amount of acetic acid.
Low reactivity of the starting materials.Ensure the purity of both 1-deoxymannojirimycin (B1202084) and the 6-oxohexanoic acid ester. Impurities can interfere with the reaction.
Incomplete Hydrolysis of the Ester Insufficient base or acid concentration.For base-catalyzed hydrolysis (e.g., using LiOH or NaOH), ensure a sufficient molar excess of the base is used. For acid-catalyzed hydrolysis (e.g., using HCl), ensure the concentration is adequate to drive the reaction to completion.
Short reaction time or low temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature.
Difficult Purification of the Final Product Zwitterionic nature of the product.The final product, this compound, is a zwitterion, which can make purification challenging. Ion-exchange chromatography is a highly effective method for separating zwitterionic compounds from salts and other impurities. Alternatively, crystallization at the isoelectric point can be attempted.
Presence of unreacted starting materials.Optimize the stoichiometry of the reactants in the preceding steps to ensure complete conversion.
Formation of side products.Over-alkylation of the amine can be a side reaction in reductive amination. Using a controlled amount of the aldehyde and a mild reducing agent can minimize this.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy is a two-step process. First, 1-deoxymannojirimycin is reacted with an ester of 6-oxohexanoic acid (e.g., the methyl or ethyl ester) via reductive amination to form the N-alkylated ester intermediate. This is followed by the hydrolysis of the ester group to yield the final carboxylic acid product.

Q2: Which reducing agent is best for the reductive amination step?

A2: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent because it is selective for the imine intermediate over the aldehyde, which helps to prevent the reduction of the starting aldehyde and improves the overall yield. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative.

Q3: Why is it recommended to use an ester of 6-oxohexanoic acid instead of the free acid in the reductive amination?

A3: The free carboxylic acid can interfere with the reductive amination reaction in several ways. It can react with the amine to form an amide as a side product, and its acidity can affect the optimal pH for imine formation and reduction. Using an ester protects the carboxylic acid functionality, which can then be deprotected in a subsequent step.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the reductive amination and the hydrolysis steps. Staining with a suitable agent, such as ninhydrin (B49086) (for the amine) or potassium permanganate, can help visualize the spots.

Q5: What is the best method for purifying the final zwitterionic product?

A5: Due to its zwitterionic nature at neutral pH, this compound can be effectively purified using ion-exchange chromatography. A cation exchange resin followed by an anion exchange resin, or a mixed-bed resin, can be used to remove salts and other charged impurities. Adjusting the pH to the isoelectric point to precipitate the product is another potential purification strategy.

Experimental Protocols

Protocol 1: Synthesis of N-(5-Ethoxycarbonylpentyl)-1-deoxymannojirimycin
  • Dissolution: Dissolve 1-deoxymannojirimycin (1.0 eq) in anhydrous methanol (B129727).

  • Addition of Aldehyde: To the solution, add ethyl 6-oxohexanoate (B1234620) (1.2 eq) and a catalytic amount of acetic acid to adjust the pH to approximately 5-6.

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding a few drops of acetic acid. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient) to obtain the desired ester intermediate.

Protocol 2: Hydrolysis to this compound
  • Dissolution: Dissolve the N-(5-Ethoxycarbonylpentyl)-1-deoxymannojirimycin intermediate from Protocol 1 in a mixture of methanol and water.

  • Base Addition: Add lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (2-3 eq) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the hydrolysis by TLC until the starting material is completely consumed.

  • Neutralization: Carefully neutralize the reaction mixture with an acidic resin (e.g., Dowex 50W-X8) or by adding aqueous HCl until the pH is approximately 7.

  • Purification: Remove the resin by filtration. The filtrate containing the zwitterionic product can be further purified by ion-exchange chromatography or by lyophilization to obtain the final product.

Visualizations

Synthesis_Workflow DMJ 1-Deoxymannojirimycin Reductive_Amination Reductive Amination (NaBH3CN, MeOH, H+) DMJ->Reductive_Amination Aldehyde Ethyl 6-oxohexanoate Aldehyde->Reductive_Amination Intermediate N-(5-Ethoxycarbonylpentyl)- 1-deoxymannojirimycin Reductive_Amination->Intermediate Hydrolysis Hydrolysis (LiOH, H2O/MeOH) Intermediate->Hydrolysis Purification Purification (Ion Exchange) Hydrolysis->Purification Final_Product N-5-Carboxypentyl- deoxymannojirimycin Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_RA Reductive Amination Troubleshooting cluster_H Hydrolysis Troubleshooting Start Low Yield? Check_RA Check Reductive Amination Step Start->Check_RA Yes Check_H Check Hydrolysis Step Check_RA->Check_H Yield OK RA1 Anhydrous Conditions? Check_RA->RA1 Check_P Check Purification Check_H->Check_P Yield OK H1 Sufficient Base? Check_H->H1 RA2 Correct Reducing Agent? RA1->RA2 Yes RA_Sol1 Use Molecular Sieves RA1->RA_Sol1 No RA3 Optimal pH (5-6)? RA2->RA3 Yes RA_Sol2 Use fresh NaBH3CN RA2->RA_Sol2 No RA3->Check_H Yes RA_Sol3 Add Acetic Acid RA3->RA_Sol3 No H2 Complete Reaction (by TLC)? H1->H2 Yes H_Sol1 Increase Base eq. H1->H_Sol1 No H2->Check_P Yes H_Sol2 Increase Time/Temp H2->H_Sol2 No

Technical Support Center: N-5-Carboxypentyl-deoxymannojirimycin Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-5-Carboxypentyl-deoxymannojirimycin (N-5-C-DMJ) as an enzyme inhibitor. If you are experiencing a lack of enzyme inhibition, this guide offers potential causes and corrective actions.

Frequently Asked Questions (FAQs)

Q1: What is the expected target of this compound?

A1: this compound is a derivative of deoxymannojirimycin, a known inhibitor of α-mannosidases. Therefore, it is expected to inhibit various isoforms of α-mannosidase. However, it's important to note that this compound and its derivatives have also been shown to be potent inhibitors of glucosidases, such as glucosidase I.[1][2] The specificity of inhibition can depend on the enzyme source and experimental conditions.

Q2: At what concentration should I be seeing inhibition?

Q3: What is the general mechanism of inhibition for deoxymannojirimycin and its derivatives?

A3: Deoxymannojirimycin and its derivatives are typically competitive inhibitors. They are structural mimics of the mannose substrate and compete for binding to the active site of the enzyme.[3] This means that at high substrate concentrations, the inhibitory effect may be overcome.

Troubleshooting Guide: Why is My this compound Not Inhibiting the Enzyme?

If you are not observing the expected inhibition in your enzyme assay, consider the following potential issues and troubleshooting steps.

Problem Area 1: Inhibitor and Reagent Integrity
Potential CauseTroubleshooting Steps
Inhibitor Degradation While generally stable, prolonged storage, improper temperature, or multiple freeze-thaw cycles can lead to the degradation of the inhibitor. Prepare a fresh stock solution of N-5-C-DMJ from a reliable source. Aliquot the stock solution to minimize freeze-thaw cycles.
Incorrect Inhibitor Concentration Double-check all calculations for the preparation of your stock and working solutions. Use calibrated pipettes to ensure accurate dilutions.
Poor Inhibitor Solubility Visually inspect your inhibitor solutions for any precipitation. If solubility is an issue, consider using a small amount of a co-solvent like DMSO or ethanol, ensuring the final concentration in the assay does not affect enzyme activity.
Problem Area 2: Assay Conditions
Potential CauseTroubleshooting Steps
Suboptimal pH Mannosidases often have an acidic pH optimum.[4] Verify that the pH of your assay buffer is optimal for your specific enzyme. The pH dependency of inhibition for similar amino sugar inhibitors suggests that the protonation state of the inhibitor and a carboxylate group in the enzyme's active site are crucial for binding.[5][6]
Incorrect Temperature Enzymes are sensitive to temperature. Ensure your assay is performed at the optimal temperature for your enzyme's activity and stability.
Presence of Interfering Substances Components in your sample or buffer, such as chelating agents (e.g., EDTA), detergents, or high salt concentrations, can interfere with enzyme activity or the inhibitor's function.
Problem Area 3: Enzyme and Substrate
Potential CauseTroubleshooting Steps
Enzyme Inactivity Verify the activity of your enzyme preparation with a positive control (an assay without the inhibitor). Improper storage or handling can lead to a loss of enzyme activity.
High Substrate Concentration As N-5-C-DMJ is likely a competitive inhibitor, a high concentration of the substrate can outcompete the inhibitor for binding to the enzyme's active site.[7] Try reducing the substrate concentration, ideally to a level around the enzyme's Km value.
Presence of Multiple Enzyme Isoforms Your sample may contain multiple mannosidase isoforms with varying sensitivities to the inhibitor.[7] If one isoform is resistant to N-5-C-DMJ, you may observe incomplete inhibition.
Incorrect Enzyme Target Confirm that your enzyme of interest is indeed a mannosidase that is susceptible to inhibition by deoxymannojirimycin derivatives. As mentioned, these compounds can also inhibit glucosidases.

Experimental Protocols

General Protocol for α-Mannosidase Inhibition Assay (Colorimetric)

This protocol is adapted from methods used for similar inhibitors like 1-Deoxymannojirimycin and can be used as a starting point for your experiments with N-5-C-DMJ.[3]

Materials:

  • α-Mannosidase (e.g., from Jack Bean)

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound (N-5-C-DMJ) stock solution

  • Stop Solution (e.g., 0.5 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of N-5-C-DMJ in the assay buffer to create a range of concentrations for testing.

    • Prepare the pNPM substrate solution in the assay buffer.

    • Prepare the α-mannosidase solution in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add assay buffer and the α-mannosidase solution.

    • Inhibitor wells: Add the different dilutions of N-5-C-DMJ and the α-mannosidase solution.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the pNPM substrate solution to all wells (except the blank) to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Add the stop solution to all wells to terminate the reaction. The development of a yellow color indicates the production of p-nitrophenol.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each N-5-C-DMJ concentration compared to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Quantitative Data

The following table summarizes the available quantitative data for this compound and a related compound.

InhibitorEnzymeSourceKi (µM)
N-5-Carboxypentyl-1-deoxynojirimycinGlucosidase IPig Liver0.45 and 2.1

Visualizations

Troubleshooting_Workflow start No Enzyme Inhibition Observed reagent_check Check Inhibitor and Reagents start->reagent_check condition_check Verify Assay Conditions reagent_check->condition_check Reagents OK no_outcome Inhibition Still Not Observed reagent_check->no_outcome Reagent Issue Found (e.g., degradation, wrong concentration) enzyme_check Assess Enzyme and Substrate condition_check->enzyme_check Conditions Optimal condition_check->no_outcome Condition Issue Found (e.g., wrong pH, temp) outcome Inhibition Observed enzyme_check->outcome Enzyme/Substrate OK enzyme_check->no_outcome Enzyme/Substrate Issue Found (e.g., inactive enzyme, high substrate)

Caption: A troubleshooting workflow for diagnosing the lack of enzyme inhibition.

Competitive_Inhibition cluster_0 No Inhibitor cluster_1 With Competitive Inhibitor E Enzyme ES Enzyme-Substrate Complex E->ES S Substrate S->ES ES->E k-1 P Product ES->P kcat E2 Enzyme S2 Substrate I Inhibitor EI Enzyme-Inhibitor Complex (Inactive) E2->EI I->EI

Caption: A diagram illustrating the principle of competitive enzyme inhibition.

References

addressing nonspecific binding in N-5-Carboxypentyl-deoxymannojirimycin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with N-5-Carboxypentyl-deoxymannojirimycin (C-pentyl-DMJ), with a particular focus on mitigating nonspecific binding.

Troubleshooting Guide: Nonspecific Binding

Nonspecific binding can be a significant challenge in experiments involving C-pentyl-DMJ, particularly in affinity-based applications. This guide provides a structured approach to identifying and resolving these issues.

Common Problems and Solutions for Nonspecific Binding

Problem Potential Cause Recommended Solution
High background in affinity chromatography elution Ionic or hydrophobic interactions between proteins and the affinity matrix.- Increase the salt concentration (e.g., up to 500 mM NaCl) in the binding and wash buffers. - Add a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween-20) to the binding and wash buffers.[1] - Include a blocking agent, such as Bovine Serum Albumin (BSA), in the binding buffer.[2]
Co-elution of contaminating proteins with the target glucosidase Insufficient washing of the affinity column.- Increase the number of wash steps (e.g., from 2 to 4 column volumes). - Increase the stringency of the wash buffer by moderately increasing the salt concentration or adding a low concentration of a competitive inhibitor.
Target protein does not bind to the C-pentyl-DMJ resin Incorrect buffer pH affecting the charge of the target protein or the ligand.- Optimize the pH of the binding buffer to ensure it is compatible with the isoelectric point (pI) of the target protein.
Low yield of purified protein Competition for binding from other cellular components.- Pre-clear the cell lysate by incubating it with an unconjugated control resin before applying it to the C-pentyl-DMJ resin.
Inconsistent results in enzyme inhibition assays Nonspecific inhibition due to compound aggregation or interaction with assay components.- Include a detergent like Triton X-100 in the assay buffer to prevent compound aggregation. - Run control experiments without the enzyme to check for direct interference of the compound with the substrate or detection method.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C-pentyl-DMJ) and what is its primary application?

A1: this compound is a derivative of deoxymannojirimycin, a potent inhibitor of α-mannosidases. The carboxypentyl group allows it to be coupled to a solid support, making it an effective ligand for the affinity purification of mannosidase-processing enzymes like glucosidase I and II.[3]

Q2: How does C-pentyl-DMJ function as a competitive inhibitor?

A2: The deoxymannojirimycin component of C-pentyl-DMJ is a structural mimic of the mannose sugar. It binds to the active site of glucosidases and mannosidases, preventing the binding and processing of their natural carbohydrate substrates. The protonated nitrogen in the ring mimics the transition state of the substrate during hydrolysis.[4]

Q3: What are the most common causes of nonspecific binding in C-pentyl-DMJ affinity chromatography?

A3: The most common causes include:

  • Ionic interactions: Proteins with charged patches can nonspecifically bind to the resin.

  • Hydrophobic interactions: Exposed hydrophobic regions on proteins can interact with the linker arm or the matrix itself.

  • Interactions with non-target proteins: Abundant cellular proteins may have a weak affinity for the ligand or the matrix.

Q4: How can I optimize my wash buffer to reduce nonspecific binding?

A4: To optimize your wash buffer, consider the following:

  • Increase Salt Concentration: Gradually increase the NaCl concentration in your wash buffer (e.g., from 150 mM to 500 mM) to disrupt ionic interactions.

  • Add Detergents: Include a non-ionic detergent like 0.1% Tween-20 or Triton X-100 to reduce hydrophobic interactions.[1]

  • Low Concentration of Elution Agent: In some cases, a very low concentration of a competitive inhibitor in the final wash step can help remove weakly bound, nonspecific proteins.

Q5: Can the flow rate during affinity chromatography affect nonspecific binding?

A5: Yes, a slower flow rate during sample application and washing can sometimes increase the interaction time between the lysate and the resin, potentially leading to more nonspecific binding. Conversely, a flow rate that is too fast may not allow for efficient binding of the target protein. It is important to optimize the flow rate for your specific application.

Experimental Protocols

Protocol 1: Affinity Purification of Glucosidase using C-pentyl-DMJ-Agarose

1. Resin Preparation and Equilibration: a. Gently resuspend the C-pentyl-DMJ-agarose resin. b. Transfer the desired amount of resin slurry to a chromatography column. c. Allow the resin to settle and the storage buffer to drain. d. Equilibrate the column by washing with 5-10 column volumes of Binding Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

2. Sample Preparation and Loading: a. Prepare a clarified cell lysate containing the target glucosidase. b. If high nonspecific binding is anticipated, pre-clear the lysate by incubating it with plain agarose (B213101) beads for 1 hour at 4°C. c. Apply the pre-cleared lysate to the equilibrated column at a recommended flow rate of 0.5-1 mL/min.

3. Washing: a. Wash the column with 10-15 column volumes of Wash Buffer (Binding Buffer with potentially higher salt concentration, e.g., 300-500 mM NaCl, and/or 0.1% Tween-20). b. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

4. Elution: a. Elute the bound protein using an Elution Buffer containing a competitive inhibitor (e.g., 1-deoxymannojirimycin) or by changing the pH. A common method is to use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0). b. Collect fractions and immediately neutralize the low pH fractions with a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5).

5. Regeneration: a. Regenerate the column by washing with 5 column volumes of high salt buffer (e.g., 1 M NaCl), followed by 5 column volumes of low pH buffer, and finally re-equilibrating with Binding Buffer.

Protocol 2: α-Glucosidase Inhibition Assay

1. Reagent Preparation: a. Prepare an Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.8). b. Prepare a stock solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the Assay Buffer.[5] c. Prepare serial dilutions of C-pentyl-DMJ and a positive control inhibitor (e.g., 1-deoxynojirimycin) in the Assay Buffer.[5] d. Prepare the α-glucosidase enzyme solution in the Assay Buffer.[5]

2. Assay Procedure (96-well plate format): a. To each well, add 50 µL of the C-pentyl-DMJ dilution or control. b. Add 50 µL of the α-glucosidase solution to each well. c. Incubate the plate at 37°C for 10 minutes.[5][6] d. Initiate the reaction by adding 50 µL of the pNPG solution to each well.[5] e. Incubate the plate at 37°C for 20-30 minutes.[5][6] f. Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.[5]

3. Data Analysis: a. Measure the absorbance at 405 nm using a microplate reader. b. Calculate the percentage of inhibition for each concentration of C-pentyl-DMJ using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[5] c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[5]

Visualizations

Signaling Pathway

N_linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P Dol_PP_GlcNAc2 Dol-PP-(GlcNAc)2 Dol_P->Dol_PP_GlcNAc2 Glycosyltransferases Dol_PP_Man5 Dol-PP-(GlcNAc)2(Man)5 Dol_PP_GlcNAc2->Dol_PP_Man5 Mannosyltransferases Dol_PP_Man9 Dol-PP-(GlcNAc)2(Man)9 Dol_PP_Man5->Dol_PP_Man9 Mannosyl- & Glucosyl- transferases Oligo_transfer Oligosaccharyl- transferase Dol_PP_Man9->Oligo_transfer Glycoprotein_Man9 Glycoprotein (Glc)3(Man)9(GlcNAc)2 Oligo_transfer->Glycoprotein_Man9 Nascent_Protein Nascent Polypeptide (Asn-X-Ser/Thr) Nascent_Protein->Oligo_transfer Glucosidase_I Glucosidase I Glycoprotein_Man9->Glucosidase_I Glucosidase_II Glucosidase II Glucosidase_I->Glucosidase_II Removes terminal glucose Calnexin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin Removes 2nd & 3rd glucose Glycoprotein_Man9_Trimmed Glycoprotein (Man)9(GlcNAc)2 Calnexin->Glycoprotein_Man9_Trimmed Protein Folding Mannosidase_I Mannosidase I Glycoprotein_Man9_Trimmed->Mannosidase_I Glycoprotein_Man9_Trimmed->Mannosidase_I Transport to Golgi C_pentyl_DMJ C-pentyl-DMJ C_pentyl_DMJ->Glucosidase_I Inhibition C_pentyl_DMJ->Glucosidase_II Inhibition Further_Processing Further Processing (Complex Glycans) Mannosidase_I->Further_Processing

Caption: N-linked glycosylation pathway and points of inhibition by C-pentyl-DMJ.

Experimental Workflow

Affinity_Purification_Workflow start Start resin_prep 1. Resin Equilibration (Binding Buffer) start->resin_prep sample_prep 2. Sample Preparation (Clarified Lysate) resin_prep->sample_prep sample_load 3. Sample Loading (Column Chromatography) sample_prep->sample_load wash 4. Washing Step (Wash Buffer) sample_load->wash flowthrough Collect Flow-through (Unbound Proteins) sample_load->flowthrough elution 5. Elution (Elution Buffer) wash->elution wash_fractions Collect Wash Fractions (Nonspecifically Bound Proteins) wash->wash_fractions analysis 6. Analysis (SDS-PAGE, Western Blot) elution->analysis eluted_fractions Collect Eluted Fractions (Target Protein) elution->eluted_fractions end End analysis->end

Caption: Workflow for affinity purification using C-pentyl-DMJ resin.

Troubleshooting Logic

Troubleshooting_Nonspecific_Binding start High Nonspecific Binding (Multiple bands on SDS-PAGE) check_ionic Are ionic interactions the likely cause? start->check_ionic increase_salt Increase NaCl in Wash Buffer (e.g., to 300-500 mM) check_ionic->increase_salt Yes check_hydrophobic Are hydrophobic interactions suspected? check_ionic->check_hydrophobic No increase_salt->check_hydrophobic add_detergent Add Non-ionic Detergent (e.g., 0.1% Tween-20) to Buffers check_hydrophobic->add_detergent Yes check_preclear Is the lysate complex with abundant proteins? check_hydrophobic->check_preclear No add_detergent->check_preclear preclear_lysate Pre-clear Lysate with Control Resin check_preclear->preclear_lysate Yes re_evaluate Re-evaluate Purity check_preclear->re_evaluate No preclear_lysate->re_evaluate

Caption: Decision tree for troubleshooting nonspecific binding.

References

Validation & Comparative

Validating the Inhibitory Activity of N-5-Carboxypentyl-deoxymannojirimycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-5-Carboxypentyl-deoxymannojirimycin as an inhibitor of α-mannosidase, a key enzyme in the N-linked glycosylation pathway. Due to the limited availability of direct quantitative inhibitory data for this compound, this guide leverages data from its parent compound, deoxymannojirimycin, and other well-characterized α-mannosidase inhibitors, such as swainsonine, to provide a comprehensive overview for researchers.

Comparative Analysis of α-Mannosidase Inhibitors

For a quantitative comparison, we present the inhibitory constants for deoxymannojirimycin and the well-known α-mannosidase inhibitor, swainsonine.

InhibitorTarget EnzymeKiOrganism/Source
Deoxymannojirimycinα-D-mannosidase70 - 400 µMJack bean, Almonds, Calf liver
SwainsonineLysosomal α-mannosidase7.5 x 10-5 MHuman

Note: Ki values can vary depending on the specific isoform of the enzyme, substrate concentration, and assay conditions.

Experimental Protocols

A standard method for determining the inhibitory activity of compounds against α-mannosidase involves a colorimetric assay using a synthetic substrate, such as p-nitrophenyl-α-D-mannopyranoside (pNPM).

α-Mannosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against α-mannosidase.

Materials:

  • α-Mannosidase (e.g., from Jack Bean)

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM)

  • Assay Buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5)

  • Test inhibitor (e.g., this compound)

  • Stop Solution (e.g., 0.2 M sodium borate (B1201080) buffer, pH 9.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of α-mannosidase and pNPM in the assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • α-Mannosidase solution

    • Inhibitor solution at various concentrations (or buffer for control wells)

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the pNPM substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at the same temperature for a specific time (e.g., 15-30 minutes).

  • Reaction Termination: Add the stop solution to all wells to terminate the reaction. The stop solution raises the pH, which both stops the enzyme and develops the color of the p-nitrophenolate ion.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the context of α-mannosidase inhibition, the following diagrams illustrate the N-linked glycosylation pathway and a typical experimental workflow for inhibitor validation.

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P Glc3Man9GlcNAc2_PP_Dol Glc3Man9(GlcNAc)2-PP-Dol Dol_P->Glc3Man9GlcNAc2_PP_Dol Glycan Assembly Glycoprotein_ER Glycoprotein (Glc3Man9(GlcNAc)2) Glc3Man9GlcNAc2_PP_Dol->Glycoprotein_ER Oligosaccharyl- transferase Protein Nascent Polypeptide Protein->Glycoprotein_ER Oligosaccharyl- transferase Glucosidase_I Glucosidase I Glycoprotein_ER->Glucosidase_I Glucose Trimming Glucosidase_II Glucosidase II Glucosidase_I->Glucosidase_II Calnexin Calnexin/ Calreticulin Glucosidase_II->Calnexin Protein Folding Cycle Man9GlcNAc2 Glycoprotein (Man9(GlcNAc)2) Calnexin->Man9GlcNAc2 Exit ER ER_Mannosidase_I ER Mannosidase I Man9GlcNAc2->ER_Mannosidase_I Man8GlcNAc2 Glycoprotein (Man8(GlcNAc)2) ER_Mannosidase_I->Man8GlcNAc2 Golgi_Mannosidase_I Golgi Mannosidase I Man8GlcNAc2->Golgi_Mannosidase_I Man5GlcNAc2 Glycoprotein (Man5(GlcNAc)2) Golgi_Mannosidase_I->Man5GlcNAc2 GlcNAc_T_I GlcNAc Transferase I Man5GlcNAc2->GlcNAc_T_I ManII Mannosidase II GlcNAc_T_I->ManII Complex_Glycan Complex N-Glycan ManII->Complex_Glycan Further Processing Inhibitor DMJ & Derivatives (e.g., N-5-Carboxypentyl-DMJ) Inhibitor->ER_Mannosidase_I Inhibitor->Golgi_Mannosidase_I Inhibitor->ManII

Caption: N-Linked Glycosylation Pathway and Points of Inhibition.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Plate_Setup Plate Setup in 96-well Format (Control & Inhibitor Concentrations) Reagents->Plate_Setup Preincubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Preincubation Reaction_Start Add Substrate to Initiate Reaction Preincubation->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Reaction_Stop Add Stop Solution Incubation->Reaction_Stop Read_Absorbance Measure Absorbance at 405 nm Reaction_Stop->Read_Absorbance Calc_Inhibition Calculate Percent Inhibition Read_Absorbance->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for α-Mannosidase Inhibition Assay.

Specificity Analysis of N-5-Carboxypentyl-deoxymannojirimycin for Different Mannosidases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-5-Carboxypentyl-deoxymannojirimycin and other key mannosidase inhibitors. Due to the limited availability of direct experimental data on the inhibitory effects of this compound against a broad range of mannosidases in the public domain, this guide leverages data on its parent compound, deoxymannojirimycin (DMJ), and other well-characterized mannosidase inhibitors such as Swainsonine and Kifunensine. This comparative approach allows for an informed perspective on its potential specificity and efficacy.

Introduction to Mannosidase Inhibition

Mannosidases are critical enzymes in the N-linked glycosylation pathway, responsible for trimming mannose residues from oligosaccharide chains on glycoproteins. Inhibition of these enzymes can have profound effects on glycoprotein (B1211001) folding, trafficking, and function, making them important targets for therapeutic intervention in various diseases, including cancer and viral infections. The specificity of an inhibitor for different mannosidase isoforms (e.g., α-mannosidase I and II) is a crucial determinant of its biological effect.

Comparative Inhibitor Performance

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for deoxymannojirimycin, Swainsonine, and Kifunensine against different mannosidases. While specific data for this compound is not available, the data for DMJ provides a foundational reference. The N-5-carboxypentyl group may influence its binding affinity and specificity.

Table 1: IC50 Values of Mannosidase Inhibitors

InhibitorTarget EnzymeIC50 (µM)Source Organism/Enzyme
Deoxymannojirimycin (DMJ) α-Mannosidase~25Jack Bean
Golgi Mannosidase I~1-10Mammalian
ER Mannosidase I>100Mammalian
Swainsonine α-Mannosidase~0.1Jack Bean
Golgi Mannosidase II~0.01-0.1Mammalian
Lysosomal α-Mannosidase~0.1Mammalian
Kifunensine α-Mannosidase I~0.02-0.1Mammalian
α-Mannosidase II>100Mammalian

Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source.

Experimental Protocols

A standardized in vitro mannosidase inhibition assay is essential for determining and comparing the specificity of inhibitors like this compound.

General Mannosidase Inhibition Assay Protocol

1. Materials:

  • Purified or recombinant mannosidase enzymes (e.g., Jack Bean α-mannosidase, human Golgi mannosidase I, human Golgi mannosidase II).
  • Chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-α-D-mannopyranoside).
  • Assay buffer (e.g., sodium phosphate (B84403) or sodium acetate (B1210297) buffer, pH adjusted for optimal enzyme activity).
  • Test inhibitor (this compound) and reference inhibitors (DMJ, Swainsonine, Kifunensine).
  • 96-well microplate.
  • Microplate reader.

2. Procedure:

  • Prepare a serial dilution of the test inhibitor and reference inhibitors in the assay buffer.
  • In a 96-well plate, add a fixed amount of the mannosidase enzyme to each well.
  • Add the serially diluted inhibitors to the respective wells. Include a control well with no inhibitor.
  • Pre-incubate the enzyme and inhibitor mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
  • Initiate the enzymatic reaction by adding the substrate to all wells.
  • Incubate the plate at the optimal temperature for a specific duration (e.g., 30-60 minutes).
  • Stop the reaction by adding a stop solution (e.g., a high pH buffer like sodium carbonate for p-nitrophenyl-based substrates).
  • Measure the absorbance or fluorescence of the product at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for assessing mannosidase inhibitor specificity and the general N-linked glycosylation pathway targeted by these inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions PreIncubate Pre-incubate Enzyme and Inhibitor Inhibitor->PreIncubate Enzyme Prepare Enzyme Solutions Enzyme->PreIncubate Substrate Prepare Substrate Solution Reaction Initiate and Incubate Reaction PreIncubate->Reaction Add Substrate Stop Stop Reaction Reaction->Stop Measure Measure Signal Stop->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: Experimental workflow for determining mannosidase inhibitor IC50 values.

n_linked_glycosylation cluster_ER ER Processing cluster_Golgi Golgi Processing cluster_inhibitors Inhibitor Targets ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport Glc3Man9 Glc3Man9 Man9 Man9 Glc3Man9->Man9 Glucosidases I & II Man8 Man8 Man9->Man8 ER α-Mannosidase I Man8_Golgi Man8 Man5 Man5 Man8_Golgi->Man5 Golgi α-Mannosidase I Complex Complex Glycans Man5->Complex Golgi α-Mannosidase II + other enzymes DMJ Deoxymannojirimycin DMJ->Man5 Inhibits Swainsonine Swainsonine Swainsonine->Complex Inhibits Kifunensine Kifunensine Kifunensine->Man8 Inhibits

Caption: Simplified N-linked glycosylation pathway and sites of inhibitor action.

Conclusion

A Head-to-Head Comparison of Mannosidase I Inhibitors: Kifunensine versus 1-Deoxymannojirimycin in Glycoprotein Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of N-linked glycosylation, the selection of an appropriate enzymatic inhibitor is a critical decision that can profoundly impact experimental outcomes. This guide provides an objective comparison of two widely utilized mannosidase I inhibitors: kifunensine (B1673639) and 1-deoxymannojirimycin (B1202084) (DMJ). By examining their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols, this document aims to equip researchers with the necessary information to make an informed choice for their specific research needs.

Executive Summary

Both kifunensine and 1-deoxymannojirimycin are instrumental in the study of N-linked glycosylation, a pivotal post-translational modification influencing protein folding, stability, and function. These compounds function by inhibiting Class I α-mannosidases, which are key enzymes in the N-linked glycosylation pathway. This inhibition results in the accumulation of high-mannose N-glycans on glycoproteins, a valuable feature for researchers investigating glycan function and for the production of therapeutic proteins with tailored glycosylation profiles.

A key differentiator between the two is their potency. Kifunensine consistently demonstrates significantly higher potency as a mannosidase I inhibitor when compared to DMJ.[1] This translates to the need for lower effective concentrations to achieve complete inhibition of mannosidase I activity in cell culture. While both inhibitors are effective in altering the glycosylation profile of proteins, the choice between them will ultimately depend on the specific experimental goals, the cell type being used, and the desired degree of inhibition.

Mechanism of Action: Targeting the N-linked Glycosylation Pathway

N-linked glycosylation is a multi-step process that commences in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. Both kifunensine and DMJ target Class I α-mannosidases, specifically α-1,2-mannosidases, which are responsible for trimming mannose residues from the initial Glc₃Man₉GlcNAc₂ oligosaccharide precursor attached to nascent proteins.[2][3] By obstructing these enzymes, both compounds halt the trimming of mannose residues, leading to the accumulation of glycoproteins with high-mannose N-glycans, predominantly Man₉GlcNAc₂ structures.[2][4] This interruption of the normal processing pathway allows researchers to investigate the roles of specific glycan structures in various cellular processes, including protein quality control and ER-associated degradation (ERAD).[2]

G Man8 Man8 Man8_Golgi Man8_Golgi Man8->Man8_Golgi Transport

Quantitative Comparison of Inhibitory Activity

Kifunensine is consistently reported to be a more potent inhibitor of mannosidase I than 1-deoxymannojirimycin. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) for both compounds against various mannosidases. It is important to note that these values are compiled from different studies, and experimental conditions may vary.

InhibitorTarget MannosidaseIC₅₀KᵢOrganism/SourceReference(s)
Kifunensine Mannosidase I20-50 nM-Mung Bean[1][5]
ER α-1,2-Mannosidase I-130 nMMammalian[5]
Golgi Mannosidase I-23 nMMammalian[5]
1-Deoxymannojirimycin (DMJ) Class I α-1,2-Mannosidase20 µM-Not Specified[6]
Golgi α-Mannosidase ILow µM range-Rat Liver[7]
α-1,2-Mannosidase I0.02 µM (20 nM)-Mung Bean[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the effects of these inhibitors on glycoprotein (B1211001) processing.

In Vitro α-Mannosidase Inhibition Assay (Colorimetric)

This assay is based on the enzymatic hydrolysis of the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM). The cleavage of pNPM by α-mannosidase releases p-nitrophenol, a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. The rate of p-nitrophenol formation is proportional to the enzyme activity and is reduced in the presence of an inhibitor.[5][7]

Materials:

  • α-Mannosidase enzyme (e.g., from Jack Bean)

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM) solution (substrate)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, containing 2 mM Zn²⁺)

  • Kifunensine and/or 1-Deoxymannojirimycin hydrochloride at various concentrations

  • Stop Solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents: Dissolve the α-mannosidase and pNPM in the assay buffer to their desired working concentrations. Prepare a series of dilutions of the inhibitor stock solutions.

  • Assay Setup: In a 96-well plate, add the assay buffer, inhibitor solution (or vehicle control), and enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the pNPM substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes).

  • Stop Reaction: Add the stop solution to all wells.

  • Measure Absorbance: Read the absorbance of each well at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC₅₀ value.

Analysis of Glycosylation Changes in Cultured Cells

This protocol outlines the general steps to assess the effects of kifunensine and DMJ on the glycosylation of a specific glycoprotein in cultured cells.

G start Seed Cells treat Treat cells with inhibitor (Kifunensine or DMJ) and vehicle control start->treat harvest Harvest cells and prepare lysates treat->harvest sds_page SDS-PAGE and Western Blot (Analyze molecular weight shift) harvest->sds_page endo_h Endoglycosidase H (Endo H) Digestion harvest->endo_h sds_page_endo SDS-PAGE and Western Blot (Confirm high-mannose glycans) endo_h->sds_page_endo ms_analysis Optional: Mass Spectrometry (Detailed N-glycan profiling) sds_page_endo->ms_analysis

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Kifunensine and/or 1-Deoxymannojirimycin hydrochloride stock solutions

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and buffers

  • Western blotting equipment and reagents

  • Primary antibody against the glycoprotein of interest

  • HRP-conjugated secondary antibody

  • Endoglycosidase H (Endo H) and reaction buffer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and allow them to adhere.

    • Treat the cells with a range of concentrations of each inhibitor (a typical starting range for kifunensine is 1-20 µM and for DMJ is 100-500 µM) and a vehicle-only control for 24-72 hours.[8]

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each treatment group by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody specific to the glycoprotein of interest.

    • An increase in the apparent molecular weight of the glycoprotein from inhibitor-treated cells compared to the control indicates an accumulation of high-mannose glycans.

  • Endoglycosidase H (Endo H) Digestion:

    • Endo H specifically cleaves high-mannose and some hybrid N-glycans but not complex glycans.[2]

    • Treat a portion of the cell lysates with Endo H according to the manufacturer's protocol.

    • Analyze the digested samples by SDS-PAGE and Western blotting.

    • A shift to a lower molecular weight for the glycoprotein from inhibitor-treated cells after Endo H digestion confirms the presence of high-mannose glycans. The glycoprotein from untreated cells should be largely resistant to Endo H.[2]

  • N-glycan Profiling by Mass Spectrometry (Optional):

    • For a detailed analysis of the glycan structures, N-glycans can be released from the glycoprotein, labeled, and analyzed by mass spectrometry.[9]

Conclusion

Both kifunensine and 1-deoxymannojirimycin are powerful tools for the investigation and manipulation of N-linked glycosylation. The superior potency of kifunensine makes it the preferred inhibitor for achieving complete and specific inhibition of mannosidase I at lower concentrations. However, DMJ remains a valuable and effective alternative, particularly in experimental contexts where a less potent inhibitor may be advantageous. The selection between these two inhibitors should be guided by the specific research question, the experimental system, and the desired level of mannosidase I inhibition.

References

A Structural and Functional Comparison of N-5-Carboxypentyl-deoxymannojirimycin and its Analogues as Mannosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of N-5-Carboxypentyl-deoxymannojirimycin (C-DGJ) and its analogues. These iminosugars are potent inhibitors of glycosidases, particularly α-mannosidases, which play a crucial role in the N-linked glycosylation pathway of proteins. Understanding the structure-activity relationships of these compounds is vital for the development of targeted therapeutics for a range of diseases, including viral infections and cancer.

Structural Comparison

This compound belongs to the family of deoxymannojirimycin (DMJ) derivatives. The core structure is a mannose analogue with a nitrogen atom replacing the anomeric carbon, forming a piperidine (B6355638) ring. The inhibitory activity and selectivity of these compounds are significantly influenced by the nature of the substituent on the ring nitrogen.

Key Structural Features:

  • Deoxymannojirimycin (DMJ) Core: The polyhydroxylated piperidine ring mimics the structure of mannose, allowing it to bind to the active site of mannosidases.

  • N-Substituent: The group attached to the nitrogen atom plays a critical role in modulating the inhibitory potency and selectivity. In C-DGJ, this is a 5-carboxypentyl group, which consists of a five-carbon alkyl chain with a terminal carboxylic acid.

Analogues for Comparison:

The analogues of C-DGJ primarily differ in the N-substituent. By comparing C-DGJ to analogues with varying alkyl chain lengths, with and without functional groups, we can infer the impact of the 5-carboxypentyl group on biological activity. Common analogues include:

  • Deoxymannojirimycin (DMJ): The parent compound with a hydrogen atom on the ring nitrogen.

  • N-methyl-DMJ: A simple analogue with a methyl group.

  • N-butyl-DMJ: An analogue with a four-carbon alkyl chain.

  • N-nonyl-DMJ: An analogue with a nine-carbon alkyl chain.

  • N-arylalkyl-DMJ derivatives: Analogues with aromatic groups attached to the alkyl chain.

The introduction of an N-alkyl chain generally enhances the inhibitory potency against certain glycosidases compared to the parent DMJ. The length and functionality of this chain are key determinants of this enhancement.

Comparative Inhibitory Activity

CompoundTarget EnzymeInhibitory Potency (IC₅₀/Kᵢ)Reference
1-Deoxymannojirimycin (DMJ) Golgi α-Mannosidase I~1-10 µM
Jack Bean α-Mannosidase70 µM (Kᵢ)[1]
N-Butyl-deoxynojirimycin (NB-DNJ) α-Glucosidase IPotent inhibitor
N-Nonyl-deoxynojirimycin (NN-DNJ) α-Glucosidase IPotent inhibitor
N-Arylalkyl-imino-D-lyxitols Golgi α-Mannosidase IIKᵢ up to 4 µM[2]
6-Deoxy-DIM AMAN-2 (C. elegans Golgi-type α-mannosidase)0.19 µM (Kᵢ)[2]
N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin Glucosidase IStrong inhibitor

Note: Deoxynojirimycin (DNJ) is a stereoisomer of deoxymannojirimycin (DMJ) and its derivatives often show activity against glucosidases. The inhibitory data for DNJ derivatives can provide insights into the effects of N-substitution.

The data suggests that N-alkylation can significantly increase the inhibitory potency of the deoxymannojirimycin core. The presence of a longer alkyl chain, as in N-nonyl-DNJ, often leads to stronger inhibition. The terminal carboxyl group in C-DGJ introduces a negative charge and potential for hydrogen bonding, which could further influence its interaction with the enzyme's active site and its overall selectivity profile. For instance, N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin is a potent inhibitor of glucosidase I, indicating that the carboxypentyl moiety is well-tolerated and can contribute to strong binding.

Experimental Protocols

α-Mannosidase Inhibition Assay (Colorimetric)

This protocol describes a standard method for determining the in vitro inhibitory activity of compounds against α-mannosidase using a chromogenic substrate.

Materials:

  • α-Mannosidase enzyme (e.g., from Jack Bean)

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate

  • Assay Buffer: 0.1 M Sodium acetate (B1210297) buffer, pH 4.5

  • Stop Solution: 0.2 M Sodium borate (B1201080) buffer, pH 9.8

  • Test compounds (e.g., C-DGJ and its analogues) dissolved in a suitable solvent (e.g., water or DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of α-mannosidase in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare a stock solution of pNPM in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of different concentrations of the test compound. For the control (no inhibitor), add 20 µL of the solvent used to dissolve the compounds.

    • Add 20 µL of the α-mannosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 20 µL of the pNPM substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Absorbance Measurement:

    • Stop the reaction by adding 100 µL of the stop solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

N-Linked Glycosylation Pathway Inhibition

The following diagram illustrates the N-linked glycosylation pathway and the point of inhibition by deoxymannojirimycin and its analogues.

N_Linked_Glycosylation_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Precursor_Oligosaccharide Glc₃Man₉GlcNAc₂ Glycosylated_Protein Glycoprotein (Glc₃Man₉GlcNAc₂) Precursor_Oligosaccharide->Glycosylated_Protein Oligosaccharyl transferase Protein Nascent Polypeptide Protein->Glycosylated_Protein Glucosidase_I_II Glucosidase I & II Glycosylated_Protein->Glucosidase_I_II Glucose Trimming Trimmed_Glycoprotein_1 Glycoprotein (Man₉GlcNAc₂) Glucosidase_I_II->Trimmed_Glycoprotein_1 ER_Mannosidase_I ER α-Mannosidase I Trimmed_Glycoprotein_1->ER_Mannosidase_I Golgi_Mannosidase_I Golgi α-Mannosidase I Trimmed_Glycoprotein_2 Glycoprotein (Man₅₋₆GlcNAc₂) Golgi_Mannosidase_I->Trimmed_Glycoprotein_2 Mannose Trimming Further_Processing Further Processing (Complex Glycans) Trimmed_Glycoprotein_2->Further_Processing Inhibitor Deoxymannojirimycin Analogues (e.g., C-DGJ) Inhibitor->Golgi_Mannosidase_I Inhibition Glycan_Analysis_Workflow Cell_Culture Cell Culture (e.g., HEK293T) Treatment Treatment with C-DGJ or Analogue Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis SDS_PAGE SDS-PAGE and Western Blot Lysis->SDS_PAGE Glycan_Release N-Glycan Release (e.g., PNGase F) Lysis->Glycan_Release Labeling Fluorescent Labeling of Glycans Glycan_Release->Labeling Analysis Glycan Analysis (e.g., HPLC, Mass Spec) Labeling->Analysis

References

Safety Operating Guide

Proper Disposal of N-5-Carboxypentyl-deoxymannojirimycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like N-5-Carboxypentyl-deoxymannojirimycin are paramount for ensuring a secure laboratory environment and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and conflicting safety information for structurally similar compounds, a conservative approach, treating the substance as hazardous, is recommended. This guide provides a comprehensive overview of the essential safety and logistical information for the proper disposal of this compound.

Summary of Safety and Disposal Information

The following table summarizes the key safety and disposal considerations based on data for structurally related compounds and general laboratory chemical waste guidelines. Given the lack of specific quantitative data, this information is primarily qualitative.

ParameterGuidelineSource
Hazard Classification Treat as hazardous due to conflicting data for similar compounds. One related compound is listed as harmful if swallowed or inhaled and harmful to aquatic life.General Chemical Safety Guidelines
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.General Chemical Safety Guidelines
Spill Procedures In case of a spill, avoid generating dust. Collect the spilled material, place it in a suitable container for disposal, and clean the affected area.General Chemical Safety Guidelines
Disposal Method Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[1][2] All hazardous wastes must be disposed of through an authorized hazardous waste collection program.[1]University and Government Safety Guidelines
Container for Waste Use a compatible, leak-proof container with a secure cap.[2][3] The container must be clearly labeled as "Hazardous Waste" and list the chemical name.[2][4]University and Government Safety Guidelines

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is crucial for safety and compliance. The following steps provide a clear guide for the disposal of this compound.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a tightly sealing lid to prevent leaks or spills.[2][3]

    • Do not mix with other incompatible waste streams. It is recommended to have separate waste containers for different classes of chemical waste (e.g., halogenated solvents, non-halogenated solvents, solids).[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[2][4]

    • The label must also include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]

    • Indicate the approximate quantity of the waste in the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[4]

    • This area should be away from general laboratory traffic and incompatible chemicals.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Follow all institutional and local regulations for hazardous waste pickup and disposal.

    • Never dispose of this compound by pouring it down the sink or placing it in the regular trash.[1][2]

Experimental Workflow: Affinity Chromatography

This compound is utilized as a ligand in affinity chromatography for the purification of glucosidase I. The following diagram illustrates this experimental workflow.

Caption: Workflow for Glucosidase I purification using affinity chromatography.

This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and your local regulations to ensure full compliance. By prioritizing safety and proper chemical handling, you contribute to a secure research environment for yourself and your colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.